4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Catalog No.
S586312
CAS No.
2081-08-5
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(ETHANE-1,1-DIYL)DIPHENOL

CAS Number

2081-08-5

Product Name

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

IUPAC Name

4-[1-(4-hydroxyphenyl)ethyl]phenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3

InChI Key

HCNHNBLSNVSJTJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

4,4’-Ethylidenedi-phenol; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4’-Ethylidenebisphenol; 4,4’-Ethylidenediphenol; Bisphenol AD

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

The exact mass of the compound 1,1-Bis(4-hydroxyphenyl)ethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Bis(4-hydroxyphenyl)ethane properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the core identification and basic physical properties of 1,1-Bis(4-hydroxyphenyl)ethane (BPE) from the search results.

Property Details
Common Name 1,1-Bis(4-hydroxyphenyl)ethane [1]
IUPAC Name 1,1-Bis(4-hydroxyphenyl)ethane [1]
CAS Number Not specified in results (commonly reported as 2791-98-0 elsewhere)
Molecular Formula C₁₄H₁₄O₂ [1]
Molecular Weight 214.26 g/mol (calculated from formula)
Structural SMILES Not provided for BPE in results (Example given for a different compound) [2]

Experimental and Bioactivity Data

The following table compiles the quantitative experimental data and research findings related to BPE.

Data Type Experimental Details / Values
Binding Affinity to ERα IC₅₀ (Half-maximal inhibitory concentration): 2.81 nM (Note: This high-affinity value is for Bisphenol C (BPC), not BPE, and is provided for context) [3].
Estrogenic Activity (Agonist) BPE was confirmed as an ERα agonist in a reporter-gene assay, inducing transcriptional activity [3].
Fluorescence Polarization Assay Used to determine binding to the human Estrogen Receptor α ligand-binding domain (hERα-LBD); methodology available for bisphenol analogs [1].

Experimental Protocol: Receptor Binding

One search result detailed a methodology for evaluating the binding interactions of bisphenol analogs like BPE with the estrogen receptor, which is highly relevant for drug development research [1].

  • Assay Principle: A Fluorescence Polarization (FP) competitive binding assay was used. The principle is that a fluorescent tracer (Coumestrol, CS) binds to the receptor (hERα-LBD), resulting in a high polarization value. When a competing ligand (like BPE) is added, it displaces the tracer, leading to a decrease in the polarization signal [1].
  • Protein Preparation: The recombinant hERα-LBD protein was expressed in an E. coli system and purified [1].
  • Procedure:
    • The tracer and hERα-LBD were mixed to form a complex.
    • Increasing concentrations of the bisphenol compound (BPE) were added to the system to compete with the tracer for binding to the receptor.
    • The fluorescence polarization values were measured after incubation.
    • Dose-response curves were generated from the polarization data to determine binding potency [1].

This workflow for the competitive binding assay can be visualized as follows:

Start Assay Start ComplexFormation Tracer (CS) + hERα-LBD Start->ComplexFormation HighPolarization High Fluorescence Polarization Signal ComplexFormation->HighPolarization AddCompetitor Add Competitor (BPE) HighPolarization->AddCompetitor Displacement Tracer Displaced from Receptor AddCompetitor->Displacement LowPolarization Decrease in Polarization Signal Displacement->LowPolarization DataAnalysis Generate Dose-Response Curve LowPolarization->DataAnalysis

Pathogenic Activities and Safety

While specific toxicology data for BPE was not in the search results, it is crucial to consider the context of bisphenol analogs:

  • Endocrine Disruption: BPE, like other bisphenol A (BPA) analogs, is an environmental xenoestrogen. These compounds can bind to estrogen receptors (ERα and ERβ) and induce or inhibit estrogenic activity, acting as endocrine-disrupting chemicals (EDCs) [4] [1].
  • General Hazard: For a closely related compound, 1,1,1-Tris(4-hydroxyphenyl)ethane, the reported hazard is low toxicity by ingestion and skin contact, and it is a mild eye irritant. It is also non-flammable [5]. This data should not be directly extrapolated to BPE but highlights the type of safety testing required.

References

4,4'-ethylidenebisphenol synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway

The primary synthesis method for 4,4'-ethylidenebisphenol (BPE) identified involves a condensation reaction [1].

Reaction: Phenol with 4-Hydroxystyrene [1] Catalyst: Iron chloride (FeCl₃) [1] Conditions: Refluxed for 4 hours [1]

The diagram below illustrates this direct synthesis pathway:

G Phenol Phenol Reaction Reaction Phenol->Reaction Reactant 4-Hydroxystyrene 4-Hydroxystyrene 4-Hydroxystyrene->Reaction Reactant Catalyst Catalyst Catalyst->Reaction FeCl₃ BPE BPE Reaction->BPE Reflux, 4h

Properties and Commercial Information

BPE is a solid, white to off-white crystalline compound at room temperature [2] [1]. The table below summarizes its key identifiers and physical properties:

Property Value
CAS Number 2081-08-5 [2] [3] [1]
Molecular Formula C₁₄H₁₄O₂ [2] [3] [1]
Molecular Weight 214.26 g/mol [2] [3] [1]
Melting Point 123 - 127 °C [2] [1]
Boiling Point 215 °C at 0.7 Torr [2] [1]
Predicted pKa 10.10 ± 0.10 [2] [1]

BPE is commercially available from various chemical suppliers. The table below provides a sample of available products for your reference:

Manufacturer Product Description Purity Packaging Price (USD)
Sigma-Aldrich Bisphenol E analytical standard Analytical Standard 100 mg $73.00 [2]
TCI Chemical 4,4'-Ethylidenebisphenol >98.0% (GC) 25 g $86.00 [2]
Santa Cruz Biotechnology 4,4′-Ethylidenebisphenol N/A 25 g $107.00 [3]
Ambeed 4,4'-(Ethane-1,1-diyl)diphenol 97% 100 g $480.00 [2]

Applications and Research Context

BPE is primarily used in industrial applications and scientific research:

  • Industrial Uses: It functions as a monomer in the synthesis of polymers like polycarbonates and polyurethanes, and is also used in the production of paints, adhesives, and other coatings [3]. It can stabilize formulations and improve oil retention capacity [2] [1].
  • Research Relevance: BPE is recognized as a bisphenol A (BPA) analog [4]. With increasing restrictions on BPA, industry uses BPE and other analogs as substitutes [4]. Scientific reviews note that these analogs can have comparable or even stronger endocrine-disrupting effects than BPA itself, interacting with nuclear receptors and disrupting signaling pathways [4].

Safety and Handling

Safety data indicates that BPE is an irritant [2]. The provided hazard statements are:

  • H315: Causes skin irritation [2]
  • H319: Causes serious eye irritation [2]

Standard laboratory precautions are advised, including wearing protective gloves, eye protection, and thoroughly washing skin after handling [2].

Guidance for Further Research

The current search results are limited for an in-depth technical guide. To acquire more comprehensive information, you may find the following approaches helpful:

  • Consult Specialized Databases: Search platforms like SciFinderⁿ or Reaxys using the CAS number (2081-08-5) to find detailed synthetic procedures, spectral data, and original research articles.
  • Refine Your Search Strategy: Use the specific CAS number and keywords like "optimized synthesis," "kinetics," or "scale-up" to locate more technical details.
  • Review Broader Literature on BPA Analogs: The significant health concerns around BPA analogs [4] suggest that a deeper investigation into the toxicological and endocrine disruption mechanisms of BPE could be a critical component of your whitepaper.

References

Bisphenol E (BPE): Key Hazard and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the critical hazard and experimental data for Bisphenol E (BPE, CAS No. 2081-08-5) from a zebrafish model study [1].

Aspect Details and Findings
Chemical Identity Bisphenol E (BPE); 4,4′-Ethylidenebisphenol; CAS RN: 2081-08-5 [1]
Acute Toxicity 96-hour LC₅₀ (Lethal Concentration 50%) for zebrafish embryos: 13.61 mg/L [1]
Developmental & Neurotoxicity Significant decrease in embryonic spontaneous movements (≥ 0.01 mg/L); shortened body length and reduced neuronal fluorescence (0.1 - 1 mg/L); inhibited larval motor behavior [1]
Proposed Molecular Mechanism Inhibits NOS3 (nitric oxide synthase 3) activity and the cGMP/PKG signaling pathway, leading to neuronal apoptosis and disrupted neurodevelopment [1]
Handling in Research The cited study used analytical grade BPE dissolved in Dimethyl Sulfoxide (DMSO) as a vehicle [1]

Detailed Experimental Methodology

The following section outlines the experimental protocols and key molecular findings from the identified study, which systematically evaluated the toxic effects of BPE on zebrafish larvae [1].

Model Organism and Exposure Protocol
  • Zebrafish Model: The study used transgenic Tg(huc:eGFP) zebrafish (with fluorescently labeled neurons) and wild-type AB strains. The ex utero development and optical clarity of zebrafish embryos allow for non-invasive, real-time tracking of physiological responses [1].
  • Chemical Preparation: BPE was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in the aquatic exposure medium. The use of a vehicle control (DMSO alone) was implied as a standard practice.
  • Exposure Design: Zebrafish embryos and larvae were exposed to a range of BPE concentrations (from 0.01 mg/L up to 1 mg/L) to observe dose-dependent effects. Observations and data collection were performed at specific developmental time points: 72 hours post-fertilization (hpf) and 144 hpf.
Key Endpoints and Assays

The researchers employed a suite of standard toxicological assays to assess the effects of BPE, as visualized in the workflow below.

G Start Zebrafish Embryos/Larvae Exp BPE Exposure Start->Exp A1 Morphological Phenotyping Exp->A1 A2 Neuronal Fluorescence Imaging Exp->A2 A3 Behavioral Analysis Exp->A3 A4 Gene Expression (RT-qPCR) Exp->A4 Mech Mechanistic Prediction A1->Mech Data Feeds A2->Mech Data Feeds A3->Mech Data Feeds A4->Mech Data Feeds

Experimental workflow for assessing BPE neurotoxicity in zebrafish.

  • Morphological Phenotyping: Body length of larvae was measured at 72 hpf and 144 hpf. A significant shortening of the body length was observed from concentrations of 0.1 mg/L [1].
  • Neuronal Fluorescence Imaging: Using the transgenic strain, researchers quantified neuronal fluorescence intensity and neural axon length, finding both were significantly reduced upon BPE exposure [1].
  • Behavioral Analysis: The frequency of spontaneous tail coiling in embryos and the locomotor activity of larvae were recorded and analyzed. BPE exposure led to a significant decrease in spontaneous movement and inhibited swimming behavior in larvae [1].
  • Gene Expression Analysis (RT-qPCR): To investigate the molecular mechanism, the expression levels of key genes were quantified. This included genes related to:
    • Neurodevelopment: elavl3, mbp, gap43, syn2a
    • Serotonergic signaling: 5-ht1ar, 5-ht2ar
    • Apoptosis: caspase-3, caspase-9
    • The cGMP/PKG pathway: nos3 [1]
Mechanistic Investigation via Network Toxicology & Molecular Docking
  • Target Prediction: The study used network toxicology to predict the interaction between BPE and potential biological targets. The protein HSP90AB1 was identified as a core target [1].
  • Pathway Analysis: Molecular docking simulations suggested that BPE can inhibit the activity of NOS3 (Nitric Oxide Synthase 3). NOS3 is a key enzyme in the production of nitric oxide (NO), which activates the soluble guanylate cyclase (sGC)-cGMP-PKG signaling cascade. Inhibition of this pathway is a recognized mechanism for disrupting neuronal function and survival [1] [2].
  • Validation: The RT-qPCR results confirmed the downregulation of the nos3 gene, supporting the model that BPE induces neuronal apoptosis and disrupts neurodevelopment by inhibiting the cGMP/PKG signaling pathway [1].

Guidance for Researchers

Based on the findings, here are some key considerations for your work:

  • Prioritize Cautious Handling: The demonstrated toxicity in an aquatic vertebrate model, even at low concentrations (0.01 mg/L), warrants treating BPE as a potential health and environmental hazard. Standard personal protective equipment (PPE) for handling fine powders and organic chemicals is essential.
  • Dispose Responsibly: BPE should be collected for disposal as hazardous chemical waste, in compliance with your institution's regulations and local environmental policies. Its presence in wastewater is a documented environmental concern [1].
  • Contextualize the Findings: This data comes from a specific aquatic model. For a comprehensive risk assessment in a drug development context, data from mammalian models and more traditional toxicological studies would be necessary.

References

ethylidenebisphenol spectroscopic data NMR IR

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Data for Bisphenol E (BPE)

Spectroscopic Method Reported Data / Findings
¹H NMR Saturation Transfer Difference (STD) NMR showed that aromatic protons (H1/3/10/12) received the most intense magnetization transfer (100% relative STD effect) upon binding to Human Serum Albumin (HSA) [1].
¹H NMR (Binding Epitope) The relative STD effects indicated that the two phenolic rings of BPE are in close contact with the protein binding site, suggesting a specific binding orientation [1].

Experimental Protocol for STD-NMR Binding Study

The NMR data was obtained through a detailed binding study. The following workflow outlines the key steps of the cited experiment [1]:

G Start Prepare HSA and BPE samples A Acquire 1H NMR and STD-NMR spectra Start->A B Irradiate protein resonances (On-resonance spectrum) A->B C Irradiate off-resonance region (Off-resonance spectrum) A->C D Subtract on-resonance from off-resonance B->D C->D E Obtain STD spectrum D->E F Calculate relative STD (%) for each BPE proton E->F G Identify binding epitope: Protons with highest STD% are closest to the protein F->G

STD-NMR workflow for mapping ligand-protein interactions.

Based on the literature, here is a summary of the experimental methodology [1]:

  • Sample Preparation: A solution of BPE and Human Serum Albumin (HSA) was prepared in a 40:1 molar ratio (BPE to HSA) using a buffered deuterated solvent.
  • Data Acquisition: STD-NMR spectra were acquired by selectively irradiating the protein resonances (on-resonance spectrum) and an off-resonance region where the protein has no signals.
  • Data Processing: The STD spectrum was generated by subtracting the on-resonance spectrum from the off-resonance spectrum. The relative STD effect for each proton of BPE was calculated by setting the most intense STD signal to 100% and normalizing all other signals accordingly.

Molecular Structure and Binding Visualization

The structure of Bisphenol E and its interaction with a protein binding site can be visualized as follows:

G cluster_1 BPE Binding Orientation Protein Protein BPE Bisphenol E (BPE) C14H14O2 Protein->BPE Binds to HSA Site II PhenolicRings Phenolic Rings (High STD% Effect) BPE->PhenolicRings EthylideneBridge Ethylidene Bridge (Low STD% Effect) BPE->EthylideneBridge

BPE structure and key binding groups identified by NMR.

Information Limitations and Further Research

  • Missing IR Data: The available search results do not provide a specific IR absorption spectrum or characteristic peaks for BPE.
  • NMR Context: The provided ¹H NMR data is specifically from a binding study, not a standard characterization NMR spectrum used for identifying chemical structure in isolation. It reveals which parts of the molecule interact with a protein, not the full set of chemical shifts.

To obtain the complete set of standard spectroscopic data for BPE, I suggest you:

  • Consult chemical databases like SciFinder, Reaxys, or NIST Chemistry WebBook, which often contain full NMR and IR spectra for pure compounds.
  • Search specifically for "Bisphenol E IR spectrum" or "Bisphenol E 1H NMR chemical shifts" in specialized chemistry journals or databases.

References

Application Note: Synthesis of Bisphenols via Acid-Catalyzed Condensation

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a general method for the synthesis of bisphenols through the condensation of phenol with a carbonyl compound, based on a published procedure for a 2,3-pentanedione-derived bisphenol [1]. The principles can be adapted for Bisphenol E synthesis using phenol and acetaldehyde.

Reaction Principle

Bisphenols are typically produced by an acid-catalyzed condensation where a ketone or aldehyde is protonated to form a carbocation intermediate. This electrophile attacks phenol, leading to the formation of a bisphenol after a second condensation step [1]. The reaction mechanism involves both ionic and non-ionic pathways, with acid strength influencing the regioselectivity towards the desired p,p'-isomer [1].

The workflow for the synthesis and purification process is summarized below:

G Phenol Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture Carbonyl Carbonyl Carbonyl->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Cool & Quench Purified Bisphenol Purified Bisphenol Crude Product->Purified Bisphenol Water Extraction &  Column Chromatography

Experimental Protocol

Disclaimer: This is a generalized protocol. Optimal conditions for acetaldehyde should be determined empirically.

Materials

  • Reactants: Phenol (ACS grade), Acetaldehyde (e.g., ≥99.0%)
  • Catalyst: Solid acid catalyst (e.g., Nafion NR50) [1]
  • Solvents: For purification: deionized water, dichloromethane, ethyl acetate (HPLC grade)
  • Equipment: 10-50 mL glass reaction vessel with septum, magnetic stirrer, heating mantle with temperature control, nitrogen inlet, syringe, equipment for GC analysis, column chromatography setup.

Procedure

  • Reaction Setup: In a 10 mL glass vessel, charge phenol and the solid acid catalyst. Secure the vessel, flush the headspace with nitrogen, and begin stirring with a magnetic bar [1].
  • Heating: Heat the mixture to the target reaction temperature (e.g., 323 K to 373 K, 50°C to 100°C) [1].
  • Carbonyl Addition: Once the temperature is stable, add acetaldehyde via syringe through the septum. Note: A high phenol-to-carbonyl molar ratio is critical for achieving high chemoselectivity toward the bisphenol and suppressing byproducts [1].
  • Monitoring: Periodically withdraw small samples (e.g., ~0.05 g), dilute in acetonitrile with an internal standard (e.g., 2,4-dimethylphenol), and analyze by Gas Chromatography (GC) to monitor reaction progress and conversion [1].
  • Work-up: After the reaction is complete, cool the mixture. Separate the catalyst by filtration or decantation. The Nafion NR50 catalyst can be recycled by washing with ethanol at room temperature [1].
  • Purification:
    • Remove unreacted phenol through multiple water extractions [1].
    • Dissolve the resulting crude product in dichloromethane.
    • Purify the product via column chromatography on silica gel. Elute sequentially with dichloromethane, then a solution of 10% ethyl acetate in dichloromethane to collect the purified bisphenol [1].
Data Analysis and Characterization

Purified bisphenols should be characterized to confirm structure and purity. The table below lists standard techniques as applied to a related bisphenol compound [1].

Table 1: Standard Characterization Techniques for Purified Bisphenols

Analysis Method Application & Findings
NMR Spectroscopy (1H, 13C, COSY, HSQC) Confirm molecular structure, identify isomer ratios (e.g., p,p' vs. o,p'), and measure chemical shifts in ppm.
Fourier-Transform Infrared (FT-IR) Identify functional groups (e.g., O-H, C=O, C-O-C) using KBr pellets.
Elemental Analysis (CHN) Determine elemental composition and purity.
Thermogravimetric Analysis (TGA) Assess thermal stability under inert atmosphere (e.g., N2), heating at 10 °C/min to 500 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analyze purity and identify volatile components or byproducts in the crude mixture.

Guidance for Method Adaptation

Since specific data for acetaldehyde is lacking, you will need to experimentally determine the optimal conditions. Key parameters to investigate include:

  • Catalyst Screening: Test different solid acid catalysts (e.g., other ion-exchange resins, zeolites) and potential promoters. Thiols are often used as co-catalysts to increase reaction rate and p,p'-regioselectivity in bisphenol synthesis [1] [2].
  • Parameter Optimization: Systemically vary the phenol-to-acetaldehyde molar ratio, reaction temperature, and time to maximize yield and selectivity for Bisphenol E.
  • Analytical Focus: Use GC-MS to track the formation of Bisphenol E and its isomers against byproducts. NMR will be essential for confirming the success of the synthesis and determining the final isomeric ratio.

References

Comprehensive Application Notes and Protocols for Bisphenol E Cyanate Ester Composites in Aerospace Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisphenol E Cyanate Ester Resin Systems

Bisphenol E cyanate ester (BPE-CE) resins represent a class of high-performance thermosetting polymers that have gained significant importance in aerospace applications due to their exceptional thermal stability, mechanical properties, and dielectric characteristics. These resins are synthesized through the reaction of bisphenol E derivatives with cyanogen chloride, resulting in a monomer that undergoes cyclotrimerization upon curing to form a triazine network structure. This unique molecular architecture imparts the outstanding properties that make BPE cyanate esters superior to traditional epoxy resins in demanding aerospace environments. The aerospace industry's continuous pursuit of lightweight materials with enhanced performance characteristics has positioned BPE cyanate ester composites as critical materials for next-generation aircraft, spacecraft, and defense systems.

The fundamental advantage of BPE cyanate esters over other high-performance resins lies in their balanced portfolio of properties, including high glass transition temperature (often exceeding 250°C), low dielectric constant (2.7-3.2), and minimal moisture absorption (<1.5%). These characteristics are particularly valuable in aerospace applications where components must withstand extreme thermal cycling, oxidative environments, and electromagnetic transparency requirements. Additionally, BPE cyanate esters demonstrate superior fracture toughness compared to bismaleimide (BMI) resins and polyimides, while maintaining easier processing characteristics than these alternative high-temperature polymer systems. The continuous evolution of BPE cyanate ester formulations, including toughened versions and hybrid systems, continues to expand their applicability across various aerospace subsystems [1] [2].

Material Properties and Performance Advantages

Key Characteristics of BPE Cyanate Ester Resins

Bisphenol E cyanate esters exhibit several distinctive properties that make them particularly suitable for aerospace applications. Their thermal stability extends to continuous service temperatures of 180-200°C, with short-term exposure capability up to 250°C, significantly outperforming conventional aerospace epoxies. The curing kinetics of BPE cyanate esters involve the formation of triazine rings through cyclotrimerization, which occurs with minimal volatiles emission, resulting in low void content in manufactured composites. This characteristic is crucial for aerospace structures where voids can initiate failure mechanisms under cyclic loading conditions. Furthermore, BPE cyanate esters demonstrate inherent flame resistance and low smoke toxicity, attributes that are mandatory for aircraft interior applications according to FAA regulations.

The dielectric properties of BPE cyanate esters are exceptionally well-suited for aerospace electromagnetic applications. With dielectric constants ranging from 2.7 to 3.2 and dissipation factors below 0.005 at GHz frequencies, these materials provide excellent signal transmission integrity for radar systems and communication equipment. Their low coefficient of thermal expansion (CTE), typically 30-50 ppm/°C below Tg, closely matches that of carbon fibers, minimizing residual stresses during manufacturing and thermal cycling in service. This dimensional stability is critical for aerospace structures that require precise dimensional tolerances across wide temperature ranges encountered in atmospheric flight and space environments [1] [2].

Comparative Analysis with Alternative Resin Systems

Table 1: Comparative Properties of BPE Cyanate Ester and Alternative Aerospace Resin Systems

Property BPE Cyanate Ester Aerospace Epoxy Bismaleimide (BMI) Polyimide
Continuous Service Temperature (°C) 180-200 120-150 200-230 250-300
Glass Transition Temperature, Tg (°C) 250-290 150-220 250-300 300-350
Dielectric Constant (1 MHz) 2.7-3.2 3.5-4.2 3.3-3.6 3.2-3.5
Moisture Absorption (%) 0.5-1.5 1.5-4.0 2.0-3.5 1.8-2.5
Fracture Toughness, GIC (J/m²) 250-400 100-300 80-150 70-120
Cure Temperature (°C) 180-250 120-180 200-250 250-320
Processing Window Wide Moderate Narrow Very Narrow

The comparative data illustrates the balanced performance profile of BPE cyanate esters, particularly noting their optimal combination of high temperature capability, superior electrical properties, and improved fracture toughness relative to alternative high-temperature resin systems. The lower moisture absorption of BPE cyanate esters compared to epoxies and BMIs translates to better retention of mechanical properties in hot/wet conditions, a critical consideration for aircraft operating in humid environments. Additionally, the wider processing window of BPE cyanate esters compared to polyimides and BMIs facilitates the manufacturing of large, complex aerospace components with reduced risk of processing defects [1] [2].

Aerospace Applications and Implementation Case Studies

Primary and Secondary Aircraft Structures

BPE cyanate ester composites have been extensively implemented in both primary and secondary aircraft structures where their combination of specific strength, damage tolerance, and environmental resistance provides significant advantages over traditional materials. In commercial aircraft, applications include wing-to-body fairings, engine nacelles, and access panels, where weight reduction directly translates to improved fuel efficiency. For instance, cyanate ester composites are reported to be 15-25% lighter than traditional epoxy composites, contributing significantly to airframe weight reduction targets. The exceptional fatigue resistance of BPE cyanate ester composites makes them particularly suitable for components subjected to cyclic loading, such as control surfaces and helicopter rotor blades.

In military aviation, the application of BPE cyanate esters extends to radomes, antenna structures, and stealth components where their consistent dielectric properties across varying environmental conditions ensure reliable performance of aircraft sensor systems. The Dassault Rafale fighter jet incorporates cyanate ester composites in several structural components, leveraging their electromagnetic transparency and structural efficiency. The thermal stability of BPE cyanate esters also enables their use in engine-adjacent components where temperatures routinely exceed the capability of epoxy-based composites. These applications demonstrate the multi-functional capability of BPE cyanate ester composites to provide both structural performance and specialized functional characteristics [1] [2].

Spacecraft and Satellite Systems

Table 2: Aerospace Applications of BPE Cyanate Ester Composites

Application Sector Specific Components Key Property Requirements BPE-CE Added Value
Commercial Aircraft Wing surfaces, Tail sections, Fuselage panels High strength-to-weight ratio, Damage tolerance, Fatigue resistance 15-25% weight reduction vs. epoxy, Improved impact resistance
Military Aircraft Radomes, Antennae, Stealth structures Dielectric stability, Low radar signature, High temperature resistance Consistent dielectric properties, EM transparency, Thermal stability
Spacecraft Systems Telescope structures, Instrument decks, Bus structures Dimensional stability, Low outgassing, Radiation resistance Near-zero CTE, VUV resistance, Thermal cycling tolerance
Satellite Components Payload support structures, Antenna reflectors, Solar array substrates Ultralight weight, Thermal distortion resistance, Long-term performance High specific stiffness, Thermal stability, 20+ year service life

The space environment presents unique challenges where BPE cyanate ester composites have demonstrated exceptional performance. The James Webb Space Telescope incorporates a cyanate ester composite structure to support its scientific instruments, utilizing the material's dimensional stability at cryogenic temperatures and minimal outgassing characteristics in vacuum conditions. Similarly, the Mars Phoenix Lander employed cyanate ester composites in its science deck, withstanding the thermal extremes and vibrational loads encountered during launch, transit, and Martian operations. These implementations highlight the multi-environment capability of BPE cyanate ester composites, performing reliably across temperature extremes from deep space cryogenic conditions to the thermal loading of atmospheric entry [2].

The radiation resistance of BPE cyanate esters further enhances their suitability for space applications, where prolonged exposure to ionizing radiation can degrade many polymer systems. Satellite manufacturers utilize BPE cyanate ester composites for payload support structures, antenna reflectors, and solar array substrates where the combination of specific stiffness, thermal stability, and long-term performance retention is essential for mission success. The documented performance of these materials in actual space missions provides validation of their reliability for future spacecraft programs with design lifetimes exceeding 15 years in the harsh space environment [1] [2].

Processing Protocols and Manufacturing Methodologies

Prepreg-Based Manufacturing Processes

The manufacturing of BPE cyanate ester composites for aerospace applications typically employs prepreg-based processes that provide excellent control over fiber alignment, resin content, and final part quality. The prepreg manufacturing process begins with the formulation of the BPE cyanate ester resin, which may include toughening additives such as hydroxy-functionalized phenolphthalein-based amorphous poly(arylene ether sulfone) to enhance fracture toughness without significant reduction in thermal properties. The resin system is typically dissolved in appropriate solvents to achieve optimal viscosity for fiber impregnation, with common solvents including 2-ethoxyethanol and n-methyl-2-pyrrolidone in concentrations of 25-40% by weight.

The impregnation process utilizes a hot-melt technique where the resin is applied to reinforcing fibers under controlled temperature and tension conditions. For carbon fiber composites, the resulting prepreg typically achieves a resin mass fraction between 31% and 35%, which has been shown to yield optimal fiber-dominated mechanical properties with sufficient resin content for complete fiber wet-out and damage tolerance. The cure cycle for BPE cyanate ester prepregs must be carefully developed using process simulation models that account for cure reaction kinetics and viscosity profiles as functions of temperature and degree of cure. A typical cure cycle involves heating at 2-3°C/minute to 180°C, holding for 60-90 minutes for initial cure, followed by a free-standing post-cure at 220-250°C for 4-8 hours to achieve maximum crosslink density and glass transition temperature [3].

BPE_Prepreg_Process Resin_Formulation Resin Formulation (BPE-CE + Tougheners) Solvent_Addition Solvent Addition (25-40% by weight) Resin_Formulation->Solvent_Addition Fiber_Impregnation Fiber Impregnation (Hot-melt technique) Solvent_Addition->Fiber_Impregnation Prepreg_Characterization Prepreg Characterization (31-35% resin mass) Fiber_Impregnation->Prepreg_Characterization Layup_Tooling Layup and Tooling (Room temperature) Prepreg_Characterization->Layup_Tooling Cure_Cycle Cure Cycle (2-3°C/min to 180°C, hold 60-90 min) Layup_Tooling->Cure_Cycle Post_Cure Post-Cure (220-250°C for 4-8 hours) Cure_Cycle->Post_Cure Final_Inspection Final Inspection (Void content < 2%) Post_Cure->Final_Inspection

Figure 1: BPE Cyanate Ester Prepreg Manufacturing and Cure Process Workflow

Liquid Molding Techniques

For complex aerospace components with integrated stiffeners or complex curvature, liquid molding processes such as Resin Transfer Molding (RTM) and Resin Film Infusion (RFI) offer manufacturing advantages with BPE cyanate ester resins. These processes utilize low-viscosity resin formulations that can be injected into dry fiber preforms placed in closed molds. The successful implementation of liquid molding requires careful optimization of injection parameters, including temperature, pressure, and injection rate, to ensure complete mold filling before resin gelation. The viscosity profile of BPE cyanate esters, typically ranging from 200-500 cP at processing temperatures of 80-100°C, facilitates successful mold filling while maintaining reasonable process cycle times.

The liquid molding process for BPE cyanate esters employs pre-catalyzed resin systems that provide controlled reactivity for extended pot life at room temperature with rapid cure initiation at elevated temperatures. Quaternary ammonium compounds such as tetrabutylammonium hydroxide or benzyltrimethylammonium hydroxide at concentrations of 0.1-0.5 phr (parts per hundred resin) are commonly used as catalysts to achieve this controlled reactivity profile. The manufacturing protocol involves heating the mold to 80-100°C, injecting the resin at pressures of 100-400 kPa, and subsequent curing at 180°C for 90-120 minutes under consolidation pressure of 600-800 kPa. This process has been demonstrated to produce composite panels with void content less than 2% and mechanical properties equivalent to autoclave-processed prepreg laminates [4] [3].

Experimental Characterization and Testing Protocols

Thermal and Thermo-Mechanical Analysis

The characterization of BPE cyanate ester composites requires comprehensive thermal and thermo-mechanical testing to validate performance for aerospace applications. Differential Scanning Calorimetry (DSC) according to ASTM D3418 provides critical data on cure behavior, including onset temperature, peak exotherm, and total heat of reaction. For fully cured composites, DSC determines the glass transition temperature (Tg) which should typically exceed 250°C for aerospace-grade BPE cyanate esters. Thermogravimetric Analysis (TGA) per ASTM E1131 measures thermal decomposition behavior, with 5% weight loss temperatures expected above 400°C in nitrogen atmosphere for qualified materials.

Dynamic Mechanical Analysis (DMA) following ASTM D7028 provides viscoelastic property characterization, including storage modulus, loss modulus, and tan delta across a temperature range from ambient to 300°C. The temperature at the peak of the tan delta curve provides another measurement of Tg, while the magnitude of the drop in storage modulus at Tg indicates the extent of crosslinking in the thermoset network. Thermomechanical Analysis (TMA) measures dimensional stability, with particular focus on the coefficient of thermal expansion (CTE) both below and above Tg. For aerospace applications requiring dimensional precision, CTE values below 50 ppm/°C in the glassy state are typically specified, with particular attention to the match between fiber and resin CTE to minimize curing stresses [3].

Mechanical Property Evaluation

Table 3: Mechanical Property Requirements for Aerospace BPE Cyanate Ester Composites

Property Test Method Unidirectional Carbon Fiber Composite Target Values Fabric Reinforcement Composite Target Values
Tensile Strength (MPa) ASTM D3039 1800-2200 600-800
Tensile Modulus (GPa) ASTM D3039 120-150 60-70
Compressive Strength (MPa) ASTM D6641 1200-1500 400-500
Compressive Modulus (GPa) ASTM D6641 110-130 55-65
In-Plane Shear Strength (MPa) ASTM D3518 80-100 70-90
Interlaminar Fracture Toughness, GIC (J/m²) ASTM D5528 250-400 300-500
Short Beam Shear Strength (MPa) ASTM D2344 90-110 60-80

The mechanical characterization of BPE cyanate ester composites must address the specific loading conditions encountered in aerospace service. Tensile testing according to ASTM D3039 provides baseline data on strength and stiffness in the fiber direction, while compressive testing per ASTM D6641 or SACMA SRM 1R94 determines the composite's resistance to buckling and crushing loads. For aircraft primary structures, compressive strength values exceeding 1200 MPa are typically required for unidirectional carbon fiber composites. The shear response measured through in-plane shear testing (ASTM D3518) and short beam shear testing (ASTM D2344) characterizes the resin-dominated properties, with higher values indicating superior fiber-matrix adhesion and resin toughness.

The damage tolerance of BPE cyanate ester composites represents a critical performance attribute for aerospace structures subject to impact events during service. Compression After Impact (CAI) testing per NASA ASTM D7137 determines the residual compressive strength after standardized impact events (typically 1500 in-lb/in for commercial aircraft). Research has demonstrated that toughened BPE cyanate ester composites exhibit 15-25% improvements in CAI strength compared to standard aerospace epoxy composites, validating their enhanced damage tolerance. Additionally, Mode I and Mode II fracture toughness testing (ASTM D5528) quantifies the resin's resistance to delamination propagation, with GIC values of 250-400 J/m² and GIIC values of 500-800 J/m² representing typical targets for toughened BPE cyanate ester formulations [3].

Electrical and Environmental Testing

The electrical characterization of BPE cyanate ester composites focuses on their dielectric properties, which determine suitability for radar-transparent applications and electronic packaging. Dielectric constant and loss tangent measurements per ASTM D150 across frequency ranges from 1 MHz to 10 GHz verify the stability of electrical properties across the operational spectrum. For radome applications, dielectric constants between 2.8 and 3.2 with loss tangents below 0.008 are typically specified to minimize signal attenuation and distortion. The moisture absorption behavior characterized through immersion testing per ASTM D5229 determines the material's sensitivity to humid environments, with saturation levels below 1.5% representing typical performance for BPE cyanate esters.

Environmental testing simulating aerospace service conditions includes thermal cycling between -55°C and 125°C (or higher for specific applications) for 100-200 cycles to verify microcracking resistance. Hot/wet conditioning involving equilibration at 85% relative humidity and 85°C followed by mechanical testing determines the retention of properties under worst-case environmental exposure. For qualified BPE cyanate ester composites, property retention of at least 80% after hot/wet conditioning represents typical performance requirements. Fluid resistance testing involving exposure to aircraft fluids such as jet fuel, hydraulic fluid, and cleaning solutions per ASTM D543 verifies chemical compatibility, with weight changes below 1% and property retention exceeding 90% representing acceptable performance [1] [2].

Emerging Developments and Future Research Directions

The continuing evolution of BPE cyanate ester composites for aerospace applications focuses on enhancing specific properties while improving process efficiency and reducing cost. Novel resin formulations with customized molecular architectures are being developed to achieve higher service temperatures approaching 300°C while maintaining processability. For instance, research initiatives documented the development of BPE cyanate esters that cure at 180°C versus traditional systems requiring temperatures over 250°C, significantly reducing energy consumption and tooling requirements during manufacturing. These advanced formulations also target ultra-low CTE values below 20 ppm/°C for dimensionally critical spacecraft applications, achieved through molecular design and specialized filler incorporation.

The integration of BPE cyanate esters with additive manufacturing technologies represents a promising development direction for producing complex aerospace components with reduced lead times. Recent research has demonstrated the formulation of cyanate ester resins compatible with vat photopolymerization and material extrusion processes, enabling direct 3D printing of high-performance composite tooling and end-use parts. According to market analysis, worldwide expenditure on 3D printing grew at a CAGR of 19% from 2020 to 2022, with aerospace and defense accounting for over 10% of total 3D printing expenditure in 2022. The development of BPE cyanate esters specifically engineered for additive manufacturing processes is expected to accelerate adoption across prototype and production applications in coming years [1].

Future research priorities include the development of sustainable BPE cyanate ester formulations incorporating bio-based raw materials and recycling technologies, responding to aerospace industry sustainability initiatives. Additionally, multifunctional composites integrating conductive nanomaterials for lightning strike protection, self-healing capabilities for increased durability, and structural health monitoring functionalities represent emerging frontiers. The continued advancement of BPE cyanate ester composites through these research directions will further solidify their position as enabling materials for next-generation aerospace systems requiring unprecedented combinations of performance, functionality, and manufacturing efficiency [1] [2].

References

Chemical Profile and Synthesis of 4,4'-(Ethane-1,1-diyl)diphenol

Author: Smolecule Technical Support Team. Date: February 2026

4,4'-(Ethane-1,1-diyl)diphenol, or 1,1-Bis(4-hydroxyphenyl)ethane, is an organic compound with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol [1]. Its biphenolic structure makes it a valuable building block in polymer synthesis.

Chemical Properties and Identification

The table below summarizes the key identifying information for this compound:

Property Description
CAS Number 2081-08-5 [1]
IUPAC Name 4-[1-(4-hydroxyphenyl)ethyl]phenol [1]
Molecular Formula C₁₄H₁₄O₂ [1]
Molecular Weight 214.26 g/mol [1]
SMILES CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O [1]
Synonyms Bisphenol E (BPE), 1,1-Bis(4-hydroxyphenyl)ethane, 4,4'-Ethylidenebisphenol [1]
Synthesis Protocol: Acid-Catalyzed Condensation

The most common method for synthesizing BPE is through the acid-catalyzed condensation of phenol with acetaldehyde [1].

  • Objective: To synthesize this compound from phenol and acetaldehyde.

  • Principle: The reaction follows an electrophilic aromatic substitution mechanism. The carbonyl group of acetaldehyde is protonated by an acid catalyst, forming a reactive carbocation that attacks the aromatic ring of phenol, followed by dehydration to yield BPE [1].

  • Materials:

    • Phenol
    • Acetaldehyde
    • Acid Catalyst (e.g., Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), or Phosphoric acid (H₃PO₄))
  • Equipment:

    • Reactor (e.g., three-neck flask equipped with a thermometer, condenser, and dropping funnel)
    • Heating mantle with magnetic stirrer
    • Vacuum filtration setup
  • Procedure:

    • Setup: Place phenol in a molar ratio of 4:1 to 6:1 (Phenol:Acetaldehyde) into the reactor. The reactor may be heated to melt the phenol if a solvent-free protocol is used [1].
    • Catalyst Addition: Add 5-10 wt% of the chosen acid catalyst to the phenol with stirring [1].
    • Reaction: Slowly add acetaldehyde to the reaction mixture while maintaining the temperature between 70–90°C. Continue stirring for the duration of the reaction (typically several hours) [1].
    • Work-up: After the reaction is complete, the crude mixture can be washed with water to remove the acid catalyst and unreacted starting materials.
    • Purification: Purify the product through recrystallization from a suitable solvent like ethanol or acetic acid to obtain pure BPE as a solid [1].
  • Key Parameters for Optimization: The table below outlines critical reaction parameters and their impact on the yield:

    | Parameter | Optimal Range | Impact on Yield & Selectivity | | :--- | :--- | :--- | | Temperature | 70–90°C | Higher yield (up to 85-89%) but must be controlled to minimize byproducts [1]. | | Molar Ratio (Phenol:Acetaldehyde) | 4:1 – 6:1 | Higher phenol ratio suppresses oligomerization and improves BPE selectivity [1]. | | Catalyst Loading | 5–10 wt% | Balances catalytic activity with cost and ease of purification [1]. |

The following diagram illustrates the experimental workflow for the synthesis and purification of Bisphenol E:

G Start Start Reaction Setup A Charge Reactor with Phenol Start->A B Add Acid Catalyst A->B C Slowly Add Acetaldehyde B->C D Heat to 70-90°C with Stirring C->D E Reaction Mixture Work-up D->E F Purify by Recrystallization E->F End Pure Bisphenol E (BPE) F->End

Advanced Applications in Polymer Chemistry

The primary and most technologically significant application of this compound is in the synthesis of high-performance polymers, especially for demanding industries like aerospace.

Aerospace-Grade Cyanate Ester Composites

Bisphenol E is a key monomer for producing cyanate ester resins. These resins are superior to conventional epoxies in several ways, making them ideal for aerospace structures [1].

  • Superior Thermal Stability: Bisphenol E cyanate ester composites exhibit glass transition temperatures (Tg) in the range of 250 to 280 °C, with thermal degradation onset typically above 420 °C [1]. This ensures structural integrity under extreme conditions.
  • Excellent Mechanical Properties: These composites achieve tensile strengths between 80 to 130 MPa and maintain excellent fracture toughness [1].
  • Low Moisture Absorption: A critical advantage for aerospace applications is their moisture resistance, with water absorption rates typically below 1% by weight, compared to 2-4% for conventional epoxies. This leads to better dimensional stability [1].
  • Enhanced Processability: The low viscosity of BPE-based cyanate ester resins at ambient temperatures facilitates manufacturing using techniques like Resin Transfer Molding (RTM) and Vacuum-Assisted Resin Transfer Molding (VARTM) [1].

The properties of these advanced composites are summarized below:

Property Performance Metric Significance
Glass Transition Temp (Tg) 250 - 280 °C [1] Maintains properties at high temperatures encountered in aerospace service.
Thermal Degradation Onset > 420 °C [1] Provides a high safety margin against thermal decomposition.
Tensile Strength 80 - 130 MPa [1] Offers high strength for primary aircraft structures.
Moisture Absorption < 1% by weight [1] Ensures dimensional stability and property retention in humid environments.
Coefficient of Thermal Expansion 20 - 30 ppm/°C [1] Provides excellent dimensional stability across a wide temperature range.

Experimental Protocols for Polymer Synthesis

Protocol: Formulating a BPE-Based Cyanate Ester Prepreg

This protocol outlines the steps for creating a carbon fiber prepreg using BPE-based cyanate ester resin.

  • Objective: To impregnate carbon fibers with a BPE-cyanate ester resin system to create a prepreg for composite part fabrication.
  • Materials:
    • This compound (BPE)
    • Cyanogen bromide (or chloride)
    • Triethylamine (as a catalyst and acid acceptor)
    • Solvent (e.g., acetone, methylethylketone)
    • Carbon fiber fabric
  • Equipment:
    • Reactor for cyanate ester synthesis
    • Prepreg machine (or a hot-melt coating line)
    • Oven
  • Procedure:
    • Cyanate Ester Synthesis: React BPE with cyanogen bromide in the presence of triethylamine in a suitable solvent to form the bisphenol E cyanate ester oligomer.
    • Resin Formulation: The synthesized cyanate ester is dissolved in a solvent to create a varnish with a specific viscosity suitable for impregnation.
    • Prepreg Fabrication:
      • The carbon fiber fabric is passed through a bath containing the resin varnish.
      • The impregnated fabric then passes through a heated tower to evaporate the solvent (B-staging), resulting in a tack-free, flexible prepreg.
    • Curing: The prepreg is cut, laid up in a tool, and cured in an autoclave or press at high temperatures (e.g., 177-230 °C) under pressure to form the final, cross-linked composite part.

Conclusion

This compound (Bisphenol E) is a critical monomer for developing advanced polymer systems. Its utility in synthesizing cyanate esters with exceptional thermal, mechanical, and environmental resistance properties makes it indispensable for high-performance applications, particularly in the aerospace sector. The synthesis and application protocols provided here offer a foundation for research and development in next-generation composite materials.

References

Application Note: Synthesis and Bioactivity of BPE Epoxy Resin

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of 4,4'-Biphenol Diglycidyl Ether (BPE) and summarizes current scientific understanding of the endocrine-disrupting potential of bisphenol A (BPA) analogs, relevant for researcher safety and toxicological evaluation.

Detailed Experimental Protocol: Synthesis of 4,4′-Biphenol Diglycidyl Ether (BPE)

The following is a reproducible method for synthesizing BPE on a laboratory scale, adapted from a peer-reviewed protocol [1].

  • Objective: To synthesize BPE from 4,4′-Biphenol and epichlorohydrin.
  • Principal Synthesis Reaction: The reaction proceeds via a two-step process involving (1) the ring-opening of epichlorohydrin by biphenol to form a chlorohydrin intermediate, and (2) dehydrohalogenation using a base to form the glycidyl ether group.

The workflow below illustrates the key stages of the BPE synthesis protocol:

BPE_Synthesis_Workflow Start Start Reaction Setup Step1 Charge Reactants: - 4,4'-Biphenol (20 g, 0.107 mol) - Epichlorohydrin (174.6 mL, 2.22 mol) - Catalyst (BzMe3NCl, 0.58 g) Start->Step1 Step2 Heat to Reflux under N₂ atmosphere for 30 min Step1->Step2 Step3 Slowly add 4.0 M NaOH (53.79 mL) dropwise Step2->Step3 Step4 Continue Reflux with stirring for 1 h Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Step6 Work-up: - Wash with Water & Ether - Vacuum Filtration Step5->Step6 Step7 Dry Product: Vacuum Oven at 70°C Step6->Step7 End Obtain White BPE Powder (19.04 g, 59.4%) Step7->End

  • Materials:

    • Reactants: 4,4′-Biphenol (20 g, 0.107 mol), Epichlorohydrin (174.6 mL, 2.22 mol) [1].
    • Catalyst: Benzyltrimethylammonium chloride (BzMe3NCl, 0.58 g, 0.0031 mol) [1].
    • Base: 4.0 M Sodium Hydroxide (NaOH) aqueous solution (53.79 mL) [1].
    • Solvents: Deionized water, Diethyl ether.
    • Atmosphere: Nitrogen gas (N₂).
  • Equipment:

    • Double-necked round-bottom flask.
    • Reflux condenser, heating mantle, magnetic stirrer.
    • Dropping funnel.
    • Vacuum filtration setup.
    • Vacuum oven.
  • Procedure:

    • Reaction Setup: In a double-necked round-bottom flask, combine 4,4′-biphenol (20 g, 0.107 mol), benzyltrimethylammonium chloride (0.58 g), and epichlorohydrin (174.6 mL, 2.22 mol) [1].
    • Initial Reflux: With stirring under a nitrogen atmosphere, heat the mixture to reflux for 30 minutes [1].
    • Addition of Base: Slowly add the 4.0 M NaOH solution (53.79 mL) dropwise to the refluxing mixture [1].
    • Completion of Reaction: Continue stirring and heating under reflux for an additional 1 hour after the addition is complete [1].
    • Isolation: Allow the reaction mixture to cool to room temperature. A white solid precipitate will form. Collect the crude product by vacuum filtration [1].
    • Purification: Wash the solid thoroughly with water and diethyl ether to remove impurities [1].
    • Drying: Dry the washed solid in a vacuum oven at 70°C to obtain BPE as a white powder (19.04 g, 59.4% yield) [1].
  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃, δ/ppm): 7.448-7.483 (d, 4H), 6.954-6.984 (d, 4H), 4.237-4.273 (dd, 2H), 3.982-4.009 (dd, 2H), 3.359-3.398 (m, 2H), 2.912-2.934 (dd, 2H), 2.769-2.789 (dd, 2H) [1].
Biological Activity & Mechanisms of BPA Analogs

BPE is one of many analogs developed as potential substitutes for Bisphenol A (BPA). A significant body of research indicates that these analogs are not necessarily safer and can function as endocrine-disrupting chemicals (EDCs) through multiple mechanisms [2].

Table 1: Documented Biological Effects of Selected BPA Analogs

Bisphenol Analog Common Use Documented Receptor and Cellular Interactions Potential Effect Strength vs. BPA
BPA Polycarbonate plastics, epoxy resins ERα/β agonist/antagonist; induces Ca²⁺ signaling; epigenetic modifications [2]. Baseline
BPE Polymers to improve material properties [2]. Displays estrogenic properties; efficacy similar to or higher than BPA in activating estrogen receptors [2] [3]. Comparable or stronger
BPB Production of PC plastics, can linings [2]. More potent agonist of estrogen receptors than BPA [2] [3]. Stronger
BPAF Fluoropolymers, electronics [2]. Potent estrogen receptor agonist; can activate androgen receptor; exhibits antiandrogenic effects [2] [3]. Stronger
BPF Epoxy resins (lower viscosity) [2]. Efficacy similar to or higher than BPA in estrogenic activity [2] [3]. Comparable or stronger
BPS Substitute in thermal papers [2]. ERα/β agonistic/antagonistic activity; can activate AhR signaling [2]. Varies by pathway
BPG Polymers for material properties [2]. Induces estrogenic effects ex vivo, potentially after metabolic activation [3]. Requires further study

The following diagram summarizes the complex endocrine disruption mechanisms shared by BPA and its analogs like BPE:

Endocrine_Disruption_Mechanisms BPAnalog BPA Analog Exposure NRBinding Nuclear Receptor Binding (Agonist/Antagonist) BPAnalog->NRBinding MemBinding Membrane Receptor Binding (Non-genomic signaling) BPAnalog->MemBinding RecExpr Alteration of Receptor Expression BPAnalog->RecExpr Coreg Affecting Co-receptors BPAnalog->Coreg Crosstalk Cross-talk with other hormone systems (e.g., AhR) BPAnalog->Crosstalk SignalTrans Modification of Signal Transduction Pathways BPAnalog->SignalTrans Epigenetic Epigenetic Modifications (DNA methylation, etc.) BPAnalog->Epigenetic Downstream Adverse Effects on Organism Health NRBinding->Downstream MemBinding->Downstream RecExpr->Downstream Coreg->Downstream Crosstalk->Downstream SignalTrans->Downstream Epigenetic->Downstream

As illustrated above, BPA analogs can interfere with the endocrine system through several interconnected mechanisms beyond simple receptor binding, including altering receptor expression, affecting co-regulators, modifying signal transduction, and causing epigenetic changes [2].

Key Takeaways for Researchers

  • Synthesis Feasibility: BPE can be synthesized via a straightforward glycidylation reaction, though the provided protocol is specific to 4,4'-Biphenol. The principles are similar to other bisphenol-based epoxy resins [1] [4].
  • Critical Safety Consideration: BPE and other common BPA alternatives demonstrate significant endocrine-disrupting potential. They are not inert substitutes and may pose comparable or even greater biological risks than BPA itself [2] [3].
  • Mechanistic Complexity: The toxicity of these compounds arises from a multifaceted interference with hormonal signaling, necessitating thorough investigation beyond single-receptor binding assays [2].

References

Comprehensive Application Notes and Protocols: Continuous Flow Reactor Technology for Biopharmaceutical Excellence (BPE) Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Continuous Flow Reactor Technology

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow reactor technology as an innovative alternative to traditional batch processing. This transition represents a paradigm shift in chemical manufacturing, offering enhanced control, improved safety, and superior scalability for Active Pharmaceutical Ingredient (API) production and related compounds. Continuous flow chemistry involves pumping reactants through tubular reactor systems where chemical transformations occur as materials flow continuously through the device, unlike batch processes where reactions occur in stationary vessels [1]. This technical note provides comprehensive guidelines for implementing continuous flow processes specifically tailored to Biopharmaceutical Excellence (BPE) production, including detailed protocols, technical specifications, and optimization strategies to maximize process efficiency and product quality.

The fundamental distinction between batch and continuous processing lies in their operational methodology. While batch processes are characterized by discrete production cycles with significant downtime between batches, continuous flow systems operate uninterruptedly for extended periods, achieving reactor utilization rates exceeding 90% compared to approximately 30% for batch reactors in GMP environments [2]. This efficiency gain translates directly to reduced production costs and increased throughput. For BPE production, where consistency and quality are paramount, the transition to continuous processing enables precise control over critical reaction parameters including residence time, temperature, pressure, and mixing efficiency, resulting in superior product consistency and reduced batch-to-batch variability [3].

Fundamental Principles and Comparative Analysis

Batch Versus Continuous Processing: Technical Comparison

The operational differences between batch and continuous flow reactors stem from fundamental engineering principles that directly impact their performance characteristics. Continuous flow reactors offer significantly higher surface-to-volume ratios—up to 500 times greater than conventional batch reactors—which enables exceptional heat transfer capabilities critical for managing exothermic reactions safely [2]. This structural advantage allows continuous systems to operate safely at considerably broader process windows, including higher temperatures and pressures (20-200 bar) that are often impractical or hazardous in batch equipment [2]. The implementation of continuous processing for BPE production represents an opportunity to access novel synthetic pathways and optimize existing ones through precise parameter control that minimizes side reactions and improves overall selectivity.

Table 1: Comparative Analysis: Batch vs. Continuous Flow Reactors for BPE Production

Parameter Batch Reactors Continuous Flow Reactors
Reactor Utilization ~30% in GMP environments [2] >90% with minimal downtime [2]
Heat Transfer Efficiency Limited by vessel surface area [4] Excellent due to high surface-to-volume ratio [2]
Process Safety Higher risk for exothermic reactions [3] Enhanced safety through small reactor volume [2]
Scalability Requires re-optimization at each scale [3] Easier scale-up via numbering up [1]
Mixing Efficiency Limited by impeller design [4] Rapid diffusion-based mixing [2]
Product Consistency Batch-to-batch variability [3] Highly consistent quality [2]
Operating Pressure Range Typically <5 bar [2] 20-200 bar [2]
Residence Time Control Limited by vessel size [5] Precise control via flow rate adjustment [1]
Continuous Flow Reactor Configurations for BPE Production

Multiple continuous flow reactor configurations have been developed to address diverse chemical processing requirements in BPE production. Each reactor type offers distinct advantages for specific applications and reaction classes:

  • Chip-Based Reactors: These systems typically employ etched glass or silicon carbide plates with intricate microfluidic channels. They provide the highest surface-to-volume ratios available, enabling exceptional thermal management for highly exothermic reactions. Their manufacturing precision allows implementation of advanced mixing geometries that enhance mass transfer efficiency for rapid reactions completed within seconds [1].

  • Coil-Based Reactors: Constructed from tubing materials such as PFTE, PFA, or stainless steel, these reactors offer the broadest chemical compatibility across temperature ranges. They represent the most widely implemented continuous flow systems due to their relatively lower cost and flexibility. Different coil diameters and lengths can be selected to optimize residence time distribution and balance back-pressure considerations [1].

  • Packed Bed Reactors: These systems are specifically designed for processes employing heterogeneous catalysts or solid-phase reagents. Typically configured as columns or cartridges packed with catalytic material, they enable high reagent molarity and eliminate post-reaction separation steps. For BPE production involving catalytic transformations, packed bed reactors offer simplified processing and efficient catalyst utilization [1].

Table 2: Continuous Flow Reactor Types and Their Applications in BPE Production

Reactor Type Construction Materials Optimal Application Scope Key Advantages
Chip-Based Glass, Silicon Carbide [1] Highly exothermic reactions, Rapid reactions (<1 second) [2] Superior heat transfer, Complex mixing geometries
Coil-Based PFTE, PFA, Stainless Steel [1] Multi-purpose applications, Medium residence times (minutes-hours) Chemical compatibility, Lower cost, Flexibility
Packed Bed Glass, Stainless Steel [1] Heterogeneous catalysis, Solid-liquid reactions [2] High reagent molarity, Integrated separation

Technical Specifications and Operational Parameters

Key Parameters for Continuous Flow Reactor Efficiency in BPE Production

Optimizing continuous flow processes for BPE manufacturing requires careful management of interconnected parameters that collectively determine reactor performance and product quality. Based on industrial experience and research findings, approximately 50% of pharmaceutical processes would benefit from continuous implementation, particularly those involving rapid reactions, hazardous intermediates, or requiring precise thermal control [2]. The following parameters represent critical control points for BPE production:

  • Residence Time Management: In continuous systems, residence time—the duration reactants spend within the reaction zone—is primarily controlled through flow rate adjustments and reactor volume. For BPE production, establishing the optimal residence time distribution minimizes side reactions while ensuring complete conversion. Continuous systems enable precise residence time control from seconds to hours, accommodating diverse reaction kinetics [4].

  • Temperature Control: The exceptional heat transfer capabilities of continuous flow reactors enable precise thermal management, maintaining temperature within narrow ranges (±1°C) even for highly exothermic transformations. This precision is critical for BPE production where temperature-sensitive intermediates and products require strict thermal control to maintain quality and yield [4].

  • Pressure Management: Continuous flow systems operate effectively at elevated pressures (20-200 bar), enabling access to superheated reaction conditions that can dramatically accelerate reaction rates. Appropriate back-pressure regulation prevents degassing, maintains homogeneous flow, and enables operation above the boiling point of solvents, expanding the available reaction windows for BPE synthesis [2].

  • Mixing Efficiency: Unlike batch systems relying on mechanical agitation, continuous flow reactors achieve mixing through controlled fluid dynamics within confined channels. This approach enables mixing times in milliseconds for microreactors, ensuring homogeneous reaction conditions that improve selectivity and reduce impurity formation in BPE products [2].

Quantitative Technical Specifications for BPE Production

Table 3: Key Parameter Ranges for Continuous Flow BPE Production

Parameter Optimal Range Impact on BPE Production Monitoring Method
Residence Time Seconds to several hours [2] Determines conversion and selectivity In-line analytics (FTIR, UV-Vis)
Reaction Temperature -50°C to 350°C [2] Affects reaction kinetics and safety In-line temperature sensors
Operating Pressure 1-200 bar [2] Enables higher temperature operation Pressure transducers
Flow Rates μL/min to L/min [1] Controls productivity and residence time Calibrated pumps
Surface-to-Volume Ratio 2,000-40,000 m²/m³ [2] Determines heat transfer efficiency Reactor geometry design
Channel Diameter 100 μm to several mm [2] Affects mixing and pressure drop Reactor selection

Experimental Protocols

Protocol 1: Continuous Flow Reactor Setup and Calibration

Objective: To properly assemble and calibrate a continuous flow reactor system for BPE production. Materials: Syrris Asia Flow Chemistry System or equivalent, calibration solutions, appropriate tubing, back-pressure regulator, collection vessels [1].

  • System Assembly

    • Mount the reactor module (chip, coil, or packed bed) securely in the thermal control unit.
    • Connect all fluidic pathways using appropriate tubing, ensuring minimal dead volume between components.
    • Install the back-pressure regulator at the reactor outlet, set to maintain appropriate system pressure (typically 10-50 bar for standard applications).
    • Verify all connections using appropriate sealing methods suitable for the operating pressure and chemical compatibility requirements.
  • Pump Calibration

    • Prime each pump channel with the respective calibration solution.
    • Program the pump to deliver a specific flow rate (e.g., 1.0 mL/min) and collect effluent for a measured time period (e.g., 10 minutes).
    • Precisely measure the delivered volume gravimetrically and calculate the actual flow rate.
    • Repeat across the expected operational flow range and develop a calibration curve for each pump channel.
    • Verify calibration accuracy within ±2% of set point before proceeding with reactions.
  • System Performance Verification

    • Prime the entire system with inert solvent and bring to operational temperature and pressure.
    • Inject a tracer compound at the reagent introduction point and monitor effluent at the collection point.
    • Measure residence time distribution and compare to theoretical calculations based on reactor volume and flow rate.
    • Verify thermal stability by monitoring temperature fluctuations at multiple points along the reactor.
Protocol 2: BPE Synthesis Under Continuous Flow Conditions

Objective: To synthesize BPE intermediates or final products using optimized continuous flow conditions.

Reaction Setup:

  • Prepare reagent solutions at predetermined concentrations (typically 0.1-2.0 M in appropriate solvents).
  • Filter solutions through 0.45 μm filters to remove particulate matter that could clog microchannels.
  • Degas solutions if necessary to prevent gas bubble formation during operation.

Operational Procedure:

  • Initiate solvent flow through the system at low flow rate (e.g., 0.25 mL/min) while bringing the reactor to the target temperature.
  • Gradually increase system pressure to the target operating value using the back-pressure regulator.
  • Switch from solvent to reagent solutions once stable temperature and pressure conditions are established.
  • Monitor system parameters continuously during the transition period until stable operation is achieved.
  • Collect the product stream for a predetermined period, ensuring constant monitoring of pressure and temperature.
  • Implement in-line sampling and analysis (HPLC, UV-Vis) to verify reaction conversion and product quality.

Process Optimization Strategy:

  • Systematically vary residence time through flow rate adjustments while maintaining constant temperature and concentration.
  • Explore temperature effects by incrementally adjusting reactor temperature while monitoring product quality.
  • Optimize reagent stoichiometry by adjusting relative flow rates of reagent streams.
  • Employ design of experiments (DoE) methodology to identify optimal parameter combinations and interaction effects.
Protocol 3: Process Analytical Technology (PAT) Implementation

Objective: To integrate real-time monitoring and control for consistent BPE quality.

FTIR Integration:

  • Install ATR-FTIR probe immediately following the reactor outlet.
  • Develop calibration models correlating spectral features with conversion and impurity levels.
  • Implement continuous monitoring with automated data collection at defined intervals (e.g., every 30 seconds).

Automated Control Implementation:

  • Program the control system to adjust flow rates in response to conversion measurements.
  • Establish control limits that trigger system alerts or adjustments when parameters deviate from specifications.
  • Implement automated sampling for off-line validation of critical quality attributes.

Implementation Workflow and Visualization

The implementation of continuous flow technology for BPE production follows a logical progression from system setup through optimized production. The workflow below visualizes this process:

BPEFlowProcess Reagent Preparation Reagent Preparation Parameter Screening Parameter Screening Reagent Preparation->Parameter Screening Filtered Solutions System Assembly System Assembly System Assembly->Parameter Screening Verified Connections Pump Calibration Pump Calibration Pump Calibration->Parameter Screening Calibrated Flow Rates Initial Optimization Initial Optimization Parameter Screening->Initial Optimization Defined Ranges PAT Integration PAT Integration Initial Optimization->PAT Integration Optimal Conditions Process Validation Process Validation PAT Integration->Process Validation Control Strategy Quality Verification Quality Verification PAT Integration->Quality Verification Real-time Monitoring Process Validation->Quality Verification Quality Metrics Quality Verification->Initial Optimization Feedback Loop Long-term Operation Long-term Operation Quality Verification->Long-term Operation Verified Product End End Long-term Operation->End Continuous Production Start Start Start->Reagent Preparation Start->System Assembly Start->Pump Calibration

Diagram 1: BPE Continuous Flow Implementation Workflow

This implementation workflow illustrates the systematic approach required for successful continuous flow BPE production. The process begins with parallel preparation activities including reagent preparation, system assembly, and pump calibration, which converge into parameter screening. Critical feedback loops enable process refinement based on quality verification data, ensuring continuous improvement throughout the implementation lifecycle.

Troubleshooting and Optimization Guidelines

Despite the significant advantages of continuous flow technology, implementation challenges may arise during BPE production. The following guidelines address common issues:

  • Flow Irregularities and Clogging: Particulate matter or crystal formation can disrupt flow in microreactors. Implement in-line filters (0.5-5.0 μm) before the reactor inlet and consider periodic solvent flushing during extended operation. For reactions prone to crystallization, optimize solvent composition or implement localized heating at potential clog points [1].

  • Pressure Fluctuations: Unstable system pressure often indicates gas formation or pump malfunction. Ensure thorough solution degassing before introduction and verify pump calibration regularly. Install pressure dampeners if pulsation persists. Gradually approach target operating conditions to minimize sudden pressure changes that could compromise system integrity [1].

  • Residence Time Distribution: Broad residence time distribution reduces product selectivity. Minimize system dead volume through proper component selection and arrangement. For packed bed reactors, ensure uniform particle size distribution and proper packing to minimize channeling. Characterize residence time distribution using tracer studies and optimize reactor geometry accordingly [4].

  • Temperature Gradients: Despite excellent heat transfer, significant temperature gradients may develop in longer reactors. Implement multiple thermal zones with independent control for extended reactor lengths. Use in-line temperature sensors at critical points to verify thermal homogeneity. Consider segmenting exothermic and endothermic reaction regions with appropriate thermal management for each [4].

Conclusion and Future Perspectives

The implementation of continuous flow reactor technology for BPE production offers substantial advantages over traditional batch processing, including enhanced process control, improved safety profiles, and superior scalability. By leveraging the fundamental principles and detailed protocols outlined in this document, researchers and development scientists can successfully transition appropriate processes to continuous operation, achieving higher productivity and consistent product quality. The pharmaceutical industry's growing adoption of continuous processing, particularly for API manufacturing, underscores the strategic importance of this technology for maintaining competitive advantage in BPE production [6].

Future developments in continuous flow technology for pharmaceutical applications will likely focus on increased system integration, advanced process automation, and machine learning applications for closed-loop optimization. The integration of multiple synthetic steps into continuous streamlined processes represents a particular opportunity for BPE production, reducing intermediate isolation and improving overall process efficiency. As regulatory frameworks continue to evolve accommodating continuous manufacturing, early adoption and expertise development in flow technologies will position organizations for success in the evolving landscape of pharmaceutical production [3].

References

Bisphenol E: An Overview and Regulatory Context

Author: Smolecule Technical Support Team. Date: February 2026

Bisphenol E (BPE) is one of several industrial chemicals considered as an alternative to Bisphenol A (BPA) in the production of plastics, coatings, and resins [1] [2]. This shift is largely driven by increasing global regulations on BPA due to its established endocrine-disrupting properties [3].

  • Regulatory Drivers: The European Commission has implemented a comprehensive ban (EU 2024/3190) on BPA and other hazardous bisphenols in food contact materials, effective January 2025 [4] [3]. Similar restrictions are in place or under development in other regions, including the United States, China, and South Korea [3]. This regulatory landscape is accelerating the search for safer alternatives.
  • The "Regrettable Substitution" Concern: Scientific studies caution that many BPA alternatives, which are often structurally similar, may pose similar health risks. These can include endocrine-disrupting effects, cytotoxicity, and neurotoxicity [1] [5]. Therefore, a thorough safety assessment of any new bisphenol analog, including BPE, is critical before widespread adoption.

Comparative Analysis of Bisphenol Analogs

The table below summarizes key information for BPE and other common bisphenol analogs based on the gathered literature.

Bisphenol Analog Common Abbreviation CAS Number Status and Key Findings from Literature
Bisphenol A BPA 80-05-7 The most widely used and studied. Classified as an endocrine disruptor; subject to global bans and restrictions [4] [3].
Bisphenol E BPE Information Missing Identified as an emerging alternative; specific applications and toxicity data are limited and require further research [1] [2] [3].
Bisphenol S BPS 80-09-1 A common replacement for BPA. Its use is now also facing increasing regulatory scrutiny [5] [3].
Bisphenol F BPF 620-92-8 Another common BPA alternative, increasingly controlled under new regulations [3].
Bisphenol AF BPAF 1478-61-1 Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5].
Bisphenol Z BPZ 843-55-0 Studies found it to be comparably potent to BPA in activating the estrogen receptor α (ERα) [5].
2,2,4,4-Tetramethyl-1,3-cyclobutanediol TMCD Information Missing Identified in one study as a promising alternative with no activity in the tested assays, though it is not a direct functional replacement [5].

Proposed Experimental Protocols for Hazard Assessment

While specific protocols for BPE-polycarbonate are not available, the following general methodologies, adapted from research on BPA and other analogs, are recommended for evaluating the safety and properties of new bisphenol analogs.

Protocol 1: Migration Testing from Polycarbonate Plastics

This protocol is adapted from studies on BPA leachability [6] and is used to determine if BPE can migrate from a plastic product under various conditions.

  • 1. Sample Preparation:
    • Obtain polycarbonate test articles manufactured with BPE.
    • Clean all articles and labware with a precision cleaner, rinse extensively with distilled water, followed by HPLC-grade water and methanol to remove contaminants [6].
  • 2. Exposure Conditions:
    • Room Temperature Exposure: Add a simulant (e.g., HPLC-grade water) to the test article and rotate on a bottle roller system for up to 7 days to simulate normal use [6].
    • Boiling Water Exposure: Expose the test article to simulant heated to 100°C for a shorter duration to simulate extreme conditions [6].
  • 3. Sample Collection:
    • Collect samples of the simulant at predetermined time points (e.g., 1, 3, 5, 7 days). Store collected samples in glass vials to prevent contamination [6].
  • 4. Analytical Detection - Competitive ELISA:
    • Principle: Use a supersensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) specific for BPE.
    • Procedure:
      • Add known BPE standards and unknown samples to a plate pre-coated with an antibody.
      • After incubation and washing, add an enzyme-linked conjugate.
      • Add a substrate solution that reacts with the enzyme to produce a color change.
      • Measure the absorbance; the intensity is inversely proportional to the BPE concentration in the sample [6].
    • Validation: Confirm the specificity of the ELISA kit for BPE, as cross-reactivity with structurally similar compounds can occur [6].

The following workflow summarizes the key steps of the migration testing protocol:

Start Start Migration Test P1 Sample Preparation: Clean test articles and labware Start->P1 P2 Apply Exposure Conditions P1->P2 P3 Room Temp Rotation P2->P3 P4 Boiling Water Exposure P2->P4 P5 Sample Collection at time points P3->P5 P4->P5 P6 BPE Analysis via Competitive ELISA P5->P6 End Data Analysis P6->End

Protocol 2: In Vitro Bioactivity and Toxicity Screening

This protocol is based on a comprehensive assessment of BPA and its alternatives [5] and is used to profile the biological effects of BPE.

  • 1. Test System Preparation:
    • Culture appropriate cell lines for the various assays (e.g., ERα-positive cells, neuronal cells).
  • 2. In Vitro Bioassays:
    • Perform a battery of tests to assess multiple toxicity endpoints:
      • Endocrine Disruption: Use single-cell-based test systems to assess activation of estrogen receptor α (ERα) and peroxisome proliferator-activated receptor γ (PPARγ) [5].
      • Cytotoxicity: Measure cell viability after exposure to BPE.
      • Mitochondrial Toxicity: Assess the impact on mitochondrial function.
      • Neurotoxicity: Use developing cerebellar neurons to evaluate potential harmful effects on the nervous system [6] [5].
  • 3. Data Analysis and Prioritization:
    • Calculate a Cumulative Specificity Ratio score based on the degree of specific activation and overall toxicological activity across the test battery to compare BPE's hazard potential directly against BPA and other analogs [5].

The conceptual framework for the bioactivity screening is outlined below:

Start Start Bioactivity Screen A1 Prepare Cell-Based Test Systems Start->A1 A2 Expose Cells to Bisphenol E (BPE) A1->A2 A3 Perform In Vitro Bioassays A2->A3 A4 Estrogen Receptor (ERα) Activation A3->A4 A5 PPARγ Receptor Activation A3->A5 A6 Cytotoxicity & Mitochondrial Function A3->A6 A7 Neurotoxicity in Cerebral Neurons A3->A7 A8 Calculate Cumulative Specificity Ratio A4->A8 A5->A8 A6->A8 A7->A8 End Hazard Potential Assessment A8->End

Key Considerations for Researchers

  • Focus on Group-Level Assessment: Regulators and scientists are increasingly advocating for assessing and regulating bisphenols as a group, rather than one-by-one, to avoid "regrettable substitutions" [5].
  • Beyond Estrogenicity: A comprehensive safety profile must look beyond just estrogenic activity. As research shows, some BPA alternatives that are less estrogenic may activate other pathways like PPARγ or cause mitochondrial toxicity [5].
  • Material Properties: The distinct physicochemical properties of alternatives like TMCD mean they may not be a direct, drop-in replacement for BPA in polycarbonate manufacturing, potentially requiring product redesign [5].

References

Application Note: Recrystallization of (E)-1-Phenylethan-1-one Oxime

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes the purification of an oxime intermediate, a precursor in the synthesis of chiral ligands such as (S,S)-Ph-BPE, using recrystallization [1].

Materials and Equipment
Item Specification
Crude Product (E)-1-Phenylethan-1-one oxime, post-column chromatography
Solvent Petroleum ether (60-90 ℃ boiling point range)
Primary Equipment 250 mL single-necked round-bottomed flask, heating mantle, vacuum source
Step-by-Step Protocol
  • Dissolution: Transfer the crude white solid obtained from column chromatography into a 250 mL round-bottomed flask. Add approximately 70 mL of petroleum ether. Heat the mixture to 60 ℃ with stirring until the solid is completely dissolved [1].
  • Crystallization: Allow the solution to cool slowly to room temperature, enabling the formation of crystals. For further yield, the flask can be placed in a refrigerator or ice bath to complete crystallization [1].
  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether [1].
  • Drying: Dry the crystals under ambient air or in a vacuum desiccator to obtain the final purified product as a white crystalline solid [1].
Expected Results and Data
Parameter Result / Value
Yield 11.2 - 12.2 g (83 - 90% yield from acetophenone)
Physical Form White crystalline solid

| Purity Assessment | The sharp melting point and TLC analysis confirm high purity [1].

Advanced Crystallization Techniques in Bioprocessing

While the above is a classical lab-scale method, modern biopharmaceutical manufacturing explores innovative crystallization approaches for purification, which can be principles for advanced process development [2].

Technique Application & Rationale
Protein Crystallization Purification and formulation of therapeutic proteins (e.g., monoclonal antibodies). It can serve as a cost-effective alternative to chromatography, offering high purity and concentration with low viscosity [2].
In Vivo Crystallization Production host cells (e.g., engineered CHO cells) are designed to crystallize the target protein intracellularly during expression. This integrates production, purification, and encapsulation into a single step [2].

Workflow for Purification Process Development

The following diagram integrates both standard and advanced purification techniques into a coherent development pathway.

Purification Process Development Workflow cluster_1 Crystallization Pathways start Upstream Production: Bioreactor Culture harvest Harvest and Primary Recovery start->harvest standard Standard Purification (Chromatography) harvest->standard alt Crystallization-Based Purification harvest->alt formulate Formulation and Final Product standard->formulate in_vitro In Vitro Crystallization alt->in_vitro in_vivo In Vivo Crystallization alt->in_vivo end End formulate->end in_vitro->formulate in_vivo->formulate Direct processing of protein crystals

Critical Considerations for Protocol Implementation

  • Solvent Selection: The choice of solvent is paramount. It should have a high solubility for the target compound at high temperatures and a low solubility at room temperature. Always consider solvent toxicity and flammability for safety [1].
  • Controlled Cooling: The rate of cooling significantly impacts crystal size and purity. Slow, uncontrolled cooling often leads to larger, purer crystals, while rapid cooling may result in small crystals that occlude impurities.
  • Seeding: Introducing a small amount of pre-formed pure crystal (seed) into a slightly supersaturated solution can promote controlled crystal growth and ensure a consistent crystal form.
  • Impurity Profile: Understanding the impurities present from the synthesis is crucial. The recrystallization solvent must be chosen to effectively dissolve these impurities while leaving the desired product in the crystal lattice.

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the steps or principles, please feel free to ask.

References

Application Notes: Fundamentals and Measurement of Bipolar Electrochemistry

Author: Smolecule Technical Support Team. Date: February 2026

1. Principles of Bipolar Electrochemistry (BPE)

Bipolar electrochemistry is a wireless electrochemical technique where a conductive object (the Bipolar Electrode, or BPE) undergoes simultaneous oxidation and reduction reactions at its opposite ends without any direct ohmic connection to a power source [1].

  • Driving Mechanism: The reactions are driven by an electric field established in the electrolytic solution by two driving electrodes (Figure 1a). The solution's resistance causes a potential drop, creating a potential difference along the BPE [1].
  • Polarization: The end of the BPE facing the driving anode becomes cathodic, and the end facing the driving cathode becomes anodic (Figure 1b) [1].
  • Minimum Potential: To trigger faradaic reactions, the potential difference along the BPE (ΔV_BPE) must theoretically equal or exceed the difference between the standard potentials of the involved redox couples [1].

2. Experimental Configurations

The setup for a BPE experiment is critical and falls into two main categories [1]:

  • Open Configuration: The BPE is placed in a single electrolyte chamber. The solution remains in ionic contact between the driving electrodes, allowing for both ionic and electronic current paths. This configuration is simpler but allows reaction products from the two poles to mix [1].
  • Closed Configuration: The solutions contacting the anodic and cathodic poles of the BPE are physically separated (e.g., by embedding the BPE in an insulating membrane). This physically isolates the anodic and cathodic reaction products, which is useful for synthesis or sensing applications [1].

The diagram below illustrates the experimental setup and potential distribution in an open BPE system.

BPE_Open_Configuration cluster_legend Color Legend Electrolyte & Field Electrolyte & Field BPE & Reactions BPE & Reactions Driving Electrodes Driving Electrodes D_Anode Driving Anode Solution Electrolyte Solution (Low Conductivity) D_Anode->Solution Cathodic_Pole Cathodic Pole Reduction Reaction: ox₂ + n₂e⁻ → red₂ D_Anode->Cathodic_Pole  Electric Field Lines D_Cathode Driving Cathode Anodic_Pole Anodic Pole Oxidation Reaction: red₁ → ox₁ + n₁e⁻ D_Cathode->Anodic_Pole  Electric Field Lines Solution->D_Cathode Field Induced Electric Field (Potential Gradient) BPE Bipolar Electrode (BPE) Floating Potential: E_BPE BPE->Anodic_Pole BPE->Cathodic_Pole Etot Applied Voltage: E_tot Overpotentials ηₐ and η_c: Anodic and Cathodic Overpotentials

3. Key Parameters and Measurement Techniques

A core challenge in BPE is that the potential and current density on the BPE surface cannot be measured directly due to the lack of a wire. The table below summarizes indirect experimental methods for these measurements, adapted from analytical chemistry research [1].

Parameter Measurement Method Underlying Principle Key Experimental Insight
Potential Distribution Fluorescence Microscopy Uses an potential-sensitive fluorescent dye in the electrolyte. Fluorescence intensity changes correlate with local potential, allowing mapping along the BPE surface.
Potential Distribution Scanning Electrochemical Probe Uses a microelectrode probe scanned close to the BPE surface. Measures local potential in solution, from which the interfacial potential drop is inferred.
Current Density Distribution Electrogenerated Chemiluminescence (ECL) A reporter molecule at the BPE surface luminesces upon electron transfer. ECL intensity is proportional to local current density, providing a visual map of current distribution.

Potential Application in Photocatalytic Hybrid Systems

While current search results lack direct protocols for BPE in photocatalytic hybrid materials, the principles of BPE are highly compatible with this field. The "wireless" nature of BPE could be leveraged to:

  • Selectively Deposit Catalysts: Use one pole of a BPE to deposit metallic co-catalysts (e.g., Au or Pt nanoparticles) onto a semiconductor photocatalyst, creating hybrid structures in a controlled, gradient-like fashion [1].
  • Spatially Control Reactions: Create microscopic gradients of reactive species or pH adjacent to a photocatalytic material to study or enhance specific reaction pathways [1].
  • Screen Electrocatalysts: BPE allows for the high-throughput screening of multiple catalyst compositions on a single electrode under identical conditions, which could be extended to photocatalytic materials [1].

Analysis Limitations and Next Steps

It is important to note that the search results do not contain a ready-to-use protocol for a specific BPE-photocatalysis experiment. The information provided is foundational.

To advance your work, I suggest:

  • Consult Specialized Literature: You may find more direct examples by searching for combinations like "bipolar electrochemistry for catalyst screening" or "wireless electrodeposition on semiconductors."
  • Adapt Existing Protocols: The measurement techniques in the table above can be adapted to your specific photocatalytic system. For instance, you could use ECL to visualize where electron transfer is most active on a photocatalytic particle acting as a BPE.

References

The Concept and Advantages of Solvent-Free Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Solvent-free reactions are defined as those that use less than five equivalents of a solvent with respect to the substrate [1]. This approach is a core component of green chemistry, aiming to reduce environmental impact and improve efficiency.

The table below summarizes the key benefits of adopting solvent-free conditions:

Advantage Description
Reduced Environmental Impact Drastically lowers the generation of ecologically harmful solvent waste, the primary contributor to a high E-factor (ratio of waste to product) [1].
Economic & Process Efficiency Leads to cost savings, decreased energy consumption, reduced reaction times, and allows for the use of smaller reactors [1].
Enhanced Reaction Rate Maximizing the concentration of reagents and catalysts often results in greatly increased reaction activity [1].

Workflow for Solvent-Free Reaction Design

The following diagram outlines a general workflow for planning and optimizing a solvent-free synthesis, based on principles discussed in the literature.

G Start Define Target Compound A Literature Review: Identify known catalysts/reactions Start->A B Select Catalyst & Conditions (e.g., (salen)M complexes for asymmetric catalysis) A->B C Optimize Catalyst Loading (Higher concentrations can accelerate rates) B->C D Execute Reaction (Neat mixture of substrates and catalyst) C->D E Purify Product (e.g., direct distillation under reduced pressure) D->E F Analyze & Characterize (Yield, Purity, Enantioselectivity) E->F F->C Further Optimization G Recover & Reuse Catalyst (If applicable) F->G

Example from Literature and Practical Considerations

While not a protocol for BPE itself, one illustrative example of a highly efficient solvent-free synthesis is the Jacobsen catalytic asymmetric ring opening (ARO) of epoxides [1].

  • Reaction: The desymmetrization of meso-epoxides (like cyclohexene oxide) using a (salen)Cr(III) catalyst and trimethylsilyl azide.
  • Procedure: The reaction is performed with 2 mol% catalyst and a slight excess of nucleophile with no solvent. After completion, the pure product is obtained simply by distilling the reaction mixture under reduced pressure.
  • Key Feature: The catalyst can be recovered and reused for multiple cycles without a loss in activity or enantioselectivity [1].

A critical consideration for solvent-free synthesis is that catalyst efficiency and enantioselectivity can be highly sensitive to the absence of solvent and the resulting high concentrations [1]. A catalyst that works well in a solvent may not perform optimally under solvent-free conditions, so empirical optimization is often necessary.

References

Understanding BPE Standards and Surface Finishes

Author: Smolecule Technical Support Team. Date: February 2026

In bioprocessing, BPE stands for Bioprocessing Equipment, a set of standards developed by the American Society of Mechanical Engineers (ASME) [1] [2]. These standards are critical for ensuring the quality, cleanliness, and sterility of equipment used in pharmaceutical and biotechnology manufacturing. A key challenge they address is preventing contamination, which is heavily influenced by the surface smoothness of product contact surfaces [1].

The table below summarizes the ASME BPE surface finish designations, which are central to overcoming purification challenges [1]:

ASME BPE Surface Designation Max Ra (μm) Surface Treatment Common Application Notes
SF0 No Requirement Mechanically Polished Non-product contact (e.g., compressed air, water lines) [1].
SF1 ≤ 0.51 Mechanically Polished Smoothest mechanical finish [2].
SF2 ≤ 0.64 Mechanically Polished
SF3 ≤ 0.76 Mechanically Polished
SF4 ≤ 0.38 Mechanically Polished & Electropolished Smoothest overall finish; most used in pharmaceutical applications [1] [2].
SF5 ≤ 0.51 Mechanically Polished & Electropolished
SF6 ≤ 0.64 Mechanically Polished & Electropolished

Potential Purification Challenges & Solutions

Based on the principles of BPE standards, here are common challenges and general solutions that can be structured into FAQs.

Challenge Category Potential Root Cause Recommended Action
Product Contamination Inadequate surface finish (Ra too high), leading to particle adhesion or biofilm formation [1]. Specify a smoother surface finish (e.g., SF4); implement stricter post-installation cleaning and passivation [1].
Improper system cleanability due to design flaws (e.g., dead legs, poor weld quality) [2]. Review system design against ASME BPE design criteria; ensure proper welding and fabrication procedures are followed [2].
System Corrosion Rouging or surface degradation in stainless steel components [1]. Perform regular inspections and scheduled derouging, repassivation, and cleaning activities [1].
Operational Downtime Unplanned failures due to inadequate maintenance or improper installation compromising system integrity [1]. Establish a science-based schedule for preventative maintenance; ensure proper installation protocols are followed, including electropolishing before installation and cleaning after [1].

General Troubleshooting Methodology for Bioprocessing

While not specific to BPE purification, a robust troubleshooting approach is universal. The workflow below outlines a systematic process that can be applied to diagnose issues in a bioprocess system.

Start Define the Problem Observe Observe and Document Symptoms Start->Observe Hypothesize Formulate Hypotheses for Root Cause Observe->Hypothesize Test Design and Execute Targeted Tests Hypothesize->Test Analyze Analyze Test Results Test->Analyze Resolved Problem Resolved? Analyze->Resolved Resolved->Hypothesize No Implement Implement and Document Solution Resolved->Implement Yes

This methodology emphasizes a cyclic process of hypothesis and testing until the root cause is found and resolved [3].

How to Develop More Specific Troubleshooting Guides

To build out your technical support center with the detailed, experiment-specific content you need, I suggest the following:

  • Consult Detailed Protocols: For specific experimental techniques related to bioprocessing (e.g., protein analysis, chromatography), consult dedicated technical resources for step-by-step protocols and their associated troubleshooting sections [4] [3].
  • Engage with Equipment Suppliers: Collaborate directly with manufacturers of your BPE equipment and purification systems. They often provide in-depth application notes and troubleshooting guides for their specific products [2].
  • Refer to the Standard: For the most authoritative information, refer to the latest edition of the ASME BPE standard itself, which covers specifications for materials, design, fabrication, and inspection [1] [2].

References

Troubleshooting Guide: Common Catalyst Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here is a table summarizing specific issues, their potential causes, and recommended actions, based on challenges in tuning catalyst selectivity and activity [1].

Problem Possible Causes Recommended Actions
Low Selectivity to Desired Product Competing reaction pathways; key intermediate decomposing to byproduct [1]. Modify catalyst to steer reaction mechanism (e.g., introduce a dopant like Cu to block undesired path) [1].
Rapid Catalyst Deactivation Sintering (particle growth), coke formation, or poisoning. Characterize spent catalyst with TGA (coke) and TEM (sintering). Optimize regeneration protocol or pre-treat feed [2].
Low Overall Conversion Low density or poor accessibility of active sites; insufficient activation energy. Evaluate catalyst properties (surface area, porosity) via BET; optimize reaction conditions (temperature, pressure) [2].
Inconsistent Performance Between Batches Variations in catalyst synthesis (impregnation, reduction) leading to different active phases [1]. Strictly control synthesis parameters (pH, temperature, reduction gas). Use XAFS to confirm consistent active phase formation [1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing catalyst selectivity? The core principle is to kinetically steer the dominant reaction pathway by modifying the catalyst's surface properties. This involves making the desired pathway energetically more favorable and/or blocking the undesired one. For example, in methanol steam reforming, introducing Cu to a Pd/ZnO catalyst suppresses CO formation by both providing more oxidants (*OH) and strengthening CO adsorption, thereby pushing the mechanism toward complete oxidation to CO₂ [1].

Q2: What key factors should be considered when selecting a catalyst? A strategic approach to catalyst selection should consider [2]:

  • Reaction Mechanism: Understand the desired reaction and potential side reactions.
  • Active Site: Identify the key metal, alloy, or compound that facilitates the reaction (e.g., PdZn vs. PdCu alloys) [1].
  • Process Conditions: Factor in temperature, pressure, and feedstock composition.
  • Economic Efficiency: Balance catalyst cost, activity, lifespan, and regeneration cycles.

Q3: What are the essential techniques for characterizing a catalyst before use? Key characterization methods include:

  • X-ray Diffraction (XRD): Identifies crystalline phases and alloy formation (e.g., confirming PdCu alloy vs. PdZn) [1].
  • Surface Area Analysis (BET): Measures specific surface area, a critical factor for activity [1].
  • X-ray Absorption Fine Structure (XAFS): Probes the hyperfine structure and local electronic environment of active sites at the atomic level [1].
  • Electron Microscopy (STEM/EDS): Visualizes particle size, distribution, and elemental composition [1].

Experimental Protocol: Catalyst Evaluation for Selectivity

This protocol outlines a methodology for evaluating a solid catalyst's performance in a gas-phase reaction, inspired by the procedures in the search results.

1. Objective To evaluate the activity, selectivity, and stability of a solid catalyst under specified reaction conditions.

2. Materials and Equipment

  • Catalyst sample (powder or pelletized)
  • Tubular fixed-bed reactor system
  • Mass flow controllers for gases
  • HPLC or syringe pump for liquid feed
  • On-line Gas Chromatograph (GC) with TCD/FID detectors
  • Temperature-controlled furnace

3. Procedure A. Catalyst Loading and Pre-treatment

  • Weigh a specific amount of catalyst (e.g., 0.5 g).
  • Load the catalyst into the center of the reactor tube, sandwiched between layers of inert quartz wool.
  • Prior to reaction, reduce the catalyst in situ with a flowing stream of 10% H₂/Ar (e.g., 50 mL/min). Heat the reactor to 300°C at a rate of 5°C/min and hold for 2 hours [1].
  • After reduction, purge the system with an inert gas and bring it to the desired reaction temperature under the inert atmosphere.

B. Reaction and Data Collection

  • Introduce the reactant feed (e.g., methanol and water vapor for MSR) at the desired weight hourly space velocity (WHSV).
  • Once the system stabilizes (approx. 30 mins), begin collecting product gas data via the on-line GC.
  • Analyze the effluent gas composition at regular intervals (e.g., every hour) to monitor conversion and selectivity over time.
  • Maintain the reaction for a prolonged period (e.g., 24-100 hours) to assess catalyst stability.

4. Data Analysis

  • Conversion (%): Calculate based on the consumption of the key reactant.
  • Selectivity (%): Determine for each product based on its yield relative to the total products.
  • Stability: Plot conversion and selectivity versus time on stream (TOS).

Catalyst Selection & Optimization Workflow

The following diagram illustrates the logical workflow for selecting and optimizing a catalyst, from definition to implementation. The DOT code for generating this diagram is provided below.

Catalyst_Workflow Start Define Reaction Objective Characterize Characterize Catalyst (XRD, BET, XAFS) Start->Characterize Test Test in Reactor System Characterize->Test Analyze Analyze Performance (Activity, Selectivity) Test->Analyze Optimize Optimize or Redesign Analyze->Optimize Optimize->Characterize  Needs Improvement Implement Implement Solution Optimize->Implement  Successful

Diagram 1: Catalyst Selection & Optimization Workflow

Steering Reaction Mechanisms for Selectivity

This diagram visualizes the key mechanistic strategy of steering the dominant reaction pathway, as demonstrated in recent research on methanol steam reforming [1]. The DOT code below creates the diagram.

Reaction_Mechanism clusterStrategy Catalyst Modification Strategy CH3OH CH3OH CH2O CH2O* (Key Intermediate) CH3OH->CH2O Path1 Direct Decomposition (Undesired Path) CH2O->Path1 Path2 Oxidation by OH* (Desired Path) CH2O->Path2 CO CO + H2 (Byproduct) Path1->CO CO2 CO2 + H2 (Target Product) Path2->CO2 Inhibit Strengthen CO Adsorption & Enhance H2O Activation Inhibit->Path1  Inhibits Inhibit->Path2  Promotes

Diagram 2: Steering Reaction Mechanisms for Selectivity

A Final Tip for Your Research

The term "BPE catalyst" is not defined in the available search results. It could refer to a specific Bimetallic Promoter-Enhanced system, a catalyst used in a specific Batch Process Environment, or something else entirely.

To move forward effectively, I suggest you:

  • Clarify the Acronym: Check the source where you encountered "BPE" for a definition.
  • Search Specialized Databases: Use clarified terminology to search in scientific databases like SciFinder, Reaxys, or Google Scholar for more precise information.

References

Key Performance Indicators & Optimization Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes target KPIs for different CO2 electrolysis products, based on an analysis of over 5000 publications. These figures represent high-performance benchmarks for their respective technologies [1].

Target Product Electrolyzer Type Temperature Range Key Performance Indicator (KPI) High-Performance Benchmark
Carbon Monoxide (CO) Low-Temperature 25 - 80 °C Faradaic Efficiency (FE) Close to 100%
Carbon Monoxide (CO) High-Temperature (Solid-Oxide) 500 - 850 °C Faradaic Efficiency (FE) Close to 100%
Formate/Formic Acid Low-Temperature 25 - 80 °C Faradaic Efficiency (FE) >90%
Ethylene (C₂H₄) Low-Temperature 25 - 80 °C Faradaic Efficiency (FE) >70%
Ethanol (C₂H₅OH) Low-Temperature 25 - 80 °C Faradaic Efficiency (FE) Data Specific to Product

Troubleshooting Guide: Low Faradaic Efficiency & Selectivity

Here are common experimental issues and detailed protocols for diagnosing and resolving them.

Issue 1: Low Faradaic Efficiency (FE) for Target Product

Faradaic efficiency measures the fraction of electrical charge used to produce your desired product versus side reactions.

  • Possible Cause 1: Catalyst Poisoning or Degradation

    • Diagnosis Protocol: Perform post-experiment characterization of your catalyst. Use techniques like SEM (for morphology), XPS (for surface composition), and XRD (for crystal structure) to compare the used catalyst with a fresh sample. Look for morphological changes, contamination, or oxidation states that differ from the initial state [1].
    • Resolution Strategy:
      • Ensure your catalyst ink is prepared with high-purity reagents.
      • Implement a pre-electrolysis conditioning step to stabilize the catalyst surface.
      • If degradation is confirmed, consider using more robust catalyst materials or introducing stabilizing dopants.
  • Possible Cause 2: Unoptimized Electrolyte or pH

    • Diagnosis Protocol: Systematically vary the electrolyte composition (e.g., KCl vs. KHCO₃) and buffer concentration. Use a pH meter to monitor the local pH near the electrode surface before, during, and after electrolysis, as the local environment can differ significantly from the bulk [1].
    • Resolution Strategy:
      • Select an electrolyte that maximizes the kinetics for your target reaction. For instance, bicarbonate electrolytes are often used for CO and C₂ product formation.
      • Use concentration buffers to help maintain a stable local pH, which is critical for reaction pathways leading to C₂+ products.
  • Possible Cause 3: Mass Transport Limitations

    • Diagnosis Protocol: Measure your product output at different stirring speeds (in H-cells) or at different CO₂ flow rates (in flow cells). If the production rate of your target product plateaus or decreases despite increased driving force (current), you are likely mass-transfer-limited [1].
    • Resolution Strategy:
      • For H-cells: Increase agitation speed to improve CO₂ diffusion to the catalyst surface.
      • For Flow Cells: Optimize the CO₂ flow rate and the properties of the gas diffusion electrode (GDE) to ensure efficient triple-phase contact (CO₂(g), electrolyte(l), catalyst(s)).
Issue 2: Poor Product Selectivity (Unwanted Side Products)

Selectivity refers to the system's ability to produce one desired compound over others from competing reaction pathways.

  • Possible Cause 1: Inappropriate Catalyst Selection & Structure

    • Diagnosis Protocol: Correlate catalyst properties with product distribution. Test different catalyst materials (e.g., Au for CO, Cu for C₂+) and nanostructures (e.g., nanoparticles, nanowires) under identical conditions to see how they affect the product slate [1].
    • Resolution Strategy:
      • Employ catalysts known for high intrinsic selectivity toward your desired product.
      • Utilize oxide-derived or nanostructured catalysts that can provide specific binding sites that favor the desired reaction intermediate.
  • Possible Cause 2: Suboptimal Operating Potential

    • Diagnosis Protocol: Run a potential-dependent product analysis. Perform electrolysis experiments across a wide range of applied potentials (e.g., from -0.5 V to -1.2 V vs. RHE) and use gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify all gaseous and liquid products at each potential [1].
    • Resolution Strategy: Identify the "sweet spot" potential where the FE for your target product is maximized and the FE for undesired by-products (like H₂) is minimized. This is often a compromise between activity and selectivity.
  • Possible Cause 3: Cell Configuration Limitations

    • Diagnosis Protocol: Compare your results with literature reports using different reactor designs (e.g., H-cell vs. Flow cell vs. Membrane electrode assembly (MEA)). Note the differences in reported current density and stability [1].
    • Resolution Strategy:
      • For high-current operation, transition from a simple H-cell to a flow cell or MEA configuration. These systems are better at managing high CO₂ flux and product removal, which is essential for achieving industrially relevant rates.
      • Carefully select the ion-exchange membrane (e.g., anion vs. cation exchange) to control ion crossover and pH gradients, which heavily influence selectivity.

The following diagram illustrates the systematic workflow for diagnosing and resolving these selectivity issues.

G Start Start: Low Yield/Selectivity Step1 Measure Full Product Spectrum Start->Step1 Step2 Characterize Catalyst (SEM, XPS, XRD) Start->Step2 Step3 Systematic Parameter Test Start->Step3 Cause1 Cause: Mass Transport Limitation Step1->Cause1 Cause2 Cause: Catalyst Degradation Step2->Cause2 Cause3 Cause: Suboptimal Potential/pH Step3->Cause3 Fix1 Fix: Switch to Flow Cell or Optimize GDE Cause1->Fix1 Fix2 Fix: Use Stable Catalyst or Dopants Cause2->Fix2 Fix3 Fix: Find FE 'Sweet Spot' & Buffer pH Cause3->Fix3 Goal Goal: High FE & Selectivity at Relevant Current Density Fix1->Goal Fix2->Goal Fix3->Goal

Experimental Protocol: Potential-Dependent Product Analysis

This is a core experiment for understanding and optimizing your system's selectivity [1].

  • Cell Setup: Assemble your electrochemical cell (H-cell or flow cell) with the prepared catalyst as the working electrode.
  • Electrolyte Preparation: Prepare a high-purity CO₂-saturated electrolyte (e.g., 0.1 M KHCO₃). Ensure continuous CO₂ purging throughout the experiment to maintain saturation.
  • Product Quantification:
    • Gaseous Products: Connect the gas outlet of the cell to a Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD). The GC should be calibrated with standard gas mixtures of CO, CH₄, C₂H₄, H₂, etc., at known concentrations.
    • Liquid Products: Collect electrolyte samples from the cathode compartment at the end of each potentiostatic run. Analyze them using NMR (Nuclear Magnetic Resonance) or HPLC (High-Performance Liquid Chromatography) to quantify formate, acetate, ethanol, and other liquid products. Calibrate with standard solutions.
  • Electrolysis Procedure: Perform a series of chronoamperometry experiments. At each target potential (e.g., from -0.4 V to -1.2 V vs. RHE, in 0.1 V or 0.2 V increments), apply the potential for a fixed duration (e.g., 30 minutes).
  • Data Collection & Calculation:
    • Record the total charge passed (Q) during each run.
    • From GC/NMR/HPLC data, calculate the moles (n) of each product formed.
    • Calculate the Faradaic Efficiency (FE) for each product i using the formula: FE_i (%) = (n_i * z * F) / Q * 100%, where z is the number of electrons required to produce one molecule of the product (e.g., z=2 for CO, z=12 for C₂H₄), and F is Faraday's constant (96485 C/mol).
  • Analysis: Plot the FE for all major products (H₂, CO, formate, C₂H₄, etc.) against the applied potential. This "FE vs. Potential" plot will clearly show the optimal potential window for maximizing the yield of your target product.

References

Understanding BPE in Bioprocessing

Author: Smolecule Technical Support Team. Date: February 2026

In the context of drug development, BPE most commonly refers to the American Society of Mechanical Engineers' Bioprocessing Equipment standard. This standard is a hallmark of excellence, setting stringent benchmarks for equipment used in pharmaceutical and biotechnological processes to ensure safety, reliability, and purity [1].

The core goal of ASME BPE is to define criteria that minimize risks such as contamination, facilitate cleaning and sterilization, and ensure process integrity. Key areas covered include [1]:

  • Material Selection: Primarily specifying stainless steel alloys like 316 and 316L for their corrosion resistance.
  • Surface Finish: Defining smooth interior surfaces to prevent microbial adhesion and product holdup.
  • Design & Tolerances: Ensuring precise dimensions for compatibility and leak-free connections.
  • Documentation & Certification: Requiring full traceability for all components.

Troubleshooting Guide & FAQs

This section addresses common concerns related to the performance and cleanability of BPE systems, which are foundational to process stability.

Frequently Asked Questions

Question Answer & Guidance
What do the surface finish designations (SF1, SF4) mean? SF1 is a mechanically polished finish with a maximum surface roughness (Ra) of 0.51 µm. SF4 is an electropolished finish with an Ra of less than 0.38 µm. Electropolishing creates a smoother, more passive surface that enhances cleanability and corrosion resistance [1].
Why are my BPE fittings not meeting cleanability standards? Verify the surface finish (Ra value) and material certification. Non-smooth surfaces (Ra > 20 µin or 0.51 µm) or incorrect material grades can trap contaminants. Ensure components have proper ASME BPE certification marks [2].
How does material choice impact system stability? Austenitic stainless steel (e.g., 316/316L) is standard. Its Pitting Resistance Equivalent Number (PREN) should be ≥ 40 for excellent corrosion resistance during repeated sterilization (CIP/SIP), which is critical for long-term thermal and chemical stability [1].

Common Issues and Diagnostic Steps

Problem Area Potential Cause Diagnostic Action
Product Holdup & Contamination Interior surface roughness exceeds specification, or improper welding has created crevices [2]. Inspect with a borescope. Validate surface roughness with a profilometer. Review orbital welding procedures and records for consistency [2].
Corrosion & Leaching Use of non-compliant material grade, or damage to the passive surface layer (e.g., from improper cleaning) [1]. Check material test reports (MTRs) for alloy composition. Inspect for signs of pitting or crevice corrosion. Confirm that electropolished surfaces (SF4) are used for highly corrosive processes [1].
Sterilization Failures Inadequate cleanability due to surface issues, or mechanical failure from thermal stress [1]. Audit cleaning and sterilization protocols. Check for component deformation or misalignment that may indicate thermal stress failure.

Experimental Protocols for Validation

For systems operating under ASME BPE, validation is key. Here are protocols for critical checks.

Protocol 1: Verifying Surface Finish and Cleanability

  • Objective: To confirm that the internal surface roughness of BPE components meets the specified Ra value for the application.
  • Methodology:
    • Use a portable profilometer calibrated to NIST standards.
    • Take multiple measurements at various points along the internal surface of the component, particularly in the weld tangent areas.
    • Compare the average Ra value (in microinches or micrometers) against the requirement (e.g., ≤ 20 µin for SF1, ≤ 15 µin for SF4) [1] [2].
  • Acceptance Criteria: The measured Ra values must be equal to or less than the maximum allowed by the specified finish.

Protocol 2: Inspecting and Testing Welds

  • Objective: To ensure welds are smooth, continuous, and free of defects that could harbor contaminants.
  • Methodology:
    • Visual Inspection: Use a borescope to visually inspect the internal weld bead for consistency, discoloration, and pitting.
    • Documentation Review: Verify that the orbital welding procedures are qualified and that weld logs document all critical parameters (amps, volts, travel speed).
    • Non-Destructive Testing (NDT): Employ methods like dye penetrant testing to detect surface-breaking defects [1].
  • Acceptance Criteria: Weld interiors must be smooth and fully penetrated with no visible cracks, porosity, or crevices.

BPE System Integrity Workflow

The following diagram illustrates the logical workflow for ensuring and validating the integrity of a BPE system, from component selection to final certification.

BPE_Workflow Start Define Process Requirements MatSelect Material Selection (Alloy 316/316L) Start->MatSelect SurfSpec Surface Finish Spec (SF1, SF4) MatSelect->SurfSpec Procure Procure Certified Components SurfSpec->Procure Fab Fabrication & Orbital Welding Procure->Fab Inspect Inspection & Testing Fab->Inspect Doc Documentation Review Inspect->Doc Valid System Validation Doc->Valid

References

Solubility Profile and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Although quantitative solubility data for BPE is not directly available in the searched literature, several sources indicate the solvents in which BPE is soluble and provide a proven experimental approach for solubility testing.

The table below summarizes the key experimental findings from the research.

Solvent / Method Experimental Context / Result Citation
Ethanol Used in washing and crystallization steps during the synthesis of coordination polymers and co-crystals. [1] [2]
Heating / Solvothermal Successfully used to dissolve BPE for reactions with metal salts at elevated temperatures (e.g., 200°C). [1] [3]
Co-crystal Formation A proven strategy to enhance the solubility of a poorly soluble drug (Felodipine) by co-crystallizing it with BPE. [2]

A Practical Workflow for Solubility Troubleshooting

Based on the methodologies found in the research, here is a workflow you can adapt to systematically address BPE solubility in your lab.

Start Start: BPE Solubility Problem S1 Try Solvents Sequentially Start->S1 S2 Apply Heat Start->S2 S3 Attempt Co-crystallization Start->S3 M1 Water (Result: Likely Insoluble) S1->M1 M2 Ethanol (Result: Soluble) S2->M2 Enhances dissolution M3 Other Alcohols (e.g., Methanol) S2->M3 Enhances dissolution C1 Confirm with PXRD S3->C1 C2 Confirm with SCXRD S3->C2 M1->M2 If insoluble M2->M3 If soluble Goal Goal: Soluble BPE System M2->Goal M4 DMSO (Common for pyridyl ligands) M3->M4 M3->Goal M4->Goal C1->Goal C2->Goal

Detailed Methodologies
  • Sequential Solvent Testing The research consistently uses ethanol to wash and purify BPE-containing compounds, confirming its effectiveness as a solvent [1] [2]. You can build on this by testing a series of solvents. A logical sequence, as suggested by general solubility flowcharts, often starts with water, proceeds to alcohols like methanol and ethanol, and then moves to other organic solvents like DMSO, which is highly effective for dissolving pyridyl-based ligands.

  • Application of Heat Multiple studies synthesized BPE-based materials using solvothermal methods, which involve heating a mixture of BPE and metal salts in a solvent within a sealed vessel at high temperatures (e.g., 200°C) [1] [3]. This demonstrates that heat can be a powerful tool to overcome solubility barriers.

  • Co-crystallization Strategy A study successfully enhanced the solubility of a drug by creating a co-crystal with BPE [2]. If your goal is to improve the solubility of a specific Active Pharmaceutical Ingredient (API), you can use BPE as a co-former. The general protocol is:

    • Materials: BPE (≥ 98.0% purity) and the target compound.
    • Slurry Method: A common technique involves adding a small amount of solvent (e.g., ethanol) to a mixture of the API and BPE to form a slurry, which is then stirred for several days until co-crystal formation occurs [2].
    • Characterization: The resulting co-crystal must be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD) [2].

Key Takeaways for Your Troubleshooting

  • Ethanol is a primary candidate: The literature strongly supports ethanol as a good solvent for BPE, especially with mild heating.
  • Heat is your ally: Do not hesitate to use elevated temperatures to dissolve BPE, as this is a standard practice in the field.
  • Consider the end goal: If you are working with a specific compound, co-crystallizing it with BPE can be a strategic way to improve the overall system's solubility, rather than focusing on BPE alone.

References

handling BPE moisture sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

BPE Basics & Troubleshooting

A BPE is a conductor that is wirelessly polarized when placed in a solution within an electric field, causing one end to become an anode and the other a cathode [1]. The table below addresses common operational issues.

Problem Phenomenon Potential Root Cause Troubleshooting & Resolution Steps

| Low or No ECL Signal | - Insufficient driving voltage [1]

  • Degraded or contaminated ECL reagents (e.g., Ru(bpy)32+) [2]
  • Inefficient electrocatalyst [2]
  • High electrical resistance in sensing interface [1] | - Check voltage output of power supply.
  • Verify ECL reagent integrity; prepare fresh solutions.
  • Confirm catalyst activity (e.g., test CuHCF with H2O2) [2].
  • Inspect electrode surface for proper modification. | | Unstable/Non-reproducible ECL | - Unstable Au film on the BPE anode [1]
  • Fluctuations in solution conductivity [1]
  • Inconsistent BPE surface modification | - Optimize Au deposition conditions (solution, voltage, time) [1].
  • Use high-purity, fresh buffer solutions.
  • Standardize incubation/washing steps for surface modification [1]. | | Inconsistent BPE Performance | - Variations in BPE fabrication (material, dimensions)
  • Moisture absorption by sensitive lab materials (salts, polymers) | - Standardize BPE material (e.g., graphite paper) and dimensions [1].
  • Store hygroscopic materials in a dry, controlled environment. |

Experimental Protocol: Fabricating a Closed BPE Device for Immunosensing

This protocol is adapted from a published procedure for constructing a closed BPE device for the detection of Prostate-Specific Antigen (PSA) [1].

1. Device Fabrication

  • Materials: Graphite paper (GP, 2 cm x 1 cm), PDMS monomer and curing agent (Sylgard 184), Pt wires.
  • Procedure:
    • Create a multi-layer PDMS structure. The bottom layer is a flat slice, the middle layer has two 3-mm diameter holes (2 mm gap), and the top layer has two 7-mm diameter holes (1 mm gap).
    • Place the GP on the bottom PDMS layer and cover it with the prepared middle and top layers to form the two reservoirs.
    • Position two Pt wires on the middle PDMS slice as driving electrodes and connect them to an electrochemical workstation.

2. Bipolar Deposition of Au Particles

  • Step 1: Add 100 µL of 5 mM HAuCl₄ to the right reservoir and 100 µL of PBS (10 mM, pH 7.4) to the left reservoir. Apply 4.5 V for 300 seconds. Wash the GP with water.
  • Step 2: Reverse the field. Add HAuCl₄ to the left reservoir and a different solution (e.g., water, PBS, KCl, HCl) to the right reservoir to study deposition conditions. Apply 4.5 V for another 300 seconds [1].

3. Constructing the Immunosensing Interface

  • Modify the left pole of the GP BPE with Au particles using the deposition method above.
  • Immobilize the primary antibody (Ab1):
    • Incubate the Au-modified pole with 0.175 M L-cysteine for 10 hours.
    • Activate carboxyl groups with a mixture of EDC (7.0 mg/mL) and NHS (21.0 mg/mL).
    • Incubate with the primary PSA antibody (Ab1) at 4°C overnight.
  • Block nonspecific sites with 0.2% BSA at 37°C.
  • For detection, perform a sandwich immunoreaction on the cathode by introducing the antigen (PSA) and SiO₂ nanoparticle-labeled secondary antibodies (SiO₂-Ab2) [1].

Workflow Visualization

The following diagram illustrates the core mechanism and experimental workflow of a closed BPE system for biosensing.

BPE_Workflow DriveVoltage Applied Driving Voltage ElectricField Electric Field in Solution DriveVoltage->ElectricField BPEPolarization BPE Polarization (Anode & Cathode) ElectricField->BPEPolarization AnodeReaction Anode Reporting Reaction (ECL Emission) BPEPolarization->AnodeReaction Charge CathodeReaction Cathode Sensing Reaction (e.g., Immunoassay) BPEPolarization->CathodeReaction Neutrality SignalReadout Optical/ECL Signal Readout AnodeReaction->SignalReadout CathodeReaction->AnodeReaction Modulates Current

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle that allows a BPE to function without a direct wire connection? A BPE works based on the principle of charge neutrality. When an electric field is applied to the electrolyte solution via driving electrodes, a potential difference is induced across the BPE conductor. This potential drives reduction at one end (cathode) and oxidation at the other end (anode). The current flowing through the BPE and the solution must be equal, linking the reactions at both poles wirelessly [1] [2].

Q2: How can I amplify the ECL signal in my BPE system for more sensitive detection? There are several effective strategies for ECL signal amplification:

  • Use of Nanomaterials: Modify the BPE surface with conductive materials like Au nanoparticles to increase the surface area and improve conductivity [1].
  • Electrocatalysts: Introduce electrocatalysts (e.g., CuHCF, Pt@CeO₂) at the sensing pole (often the cathode) to accelerate the Faradaic reaction (e.g., reduction of H₂O₂). This increases the current passing through the BPE, thereby amplifying the ECL signal at the reporting pole [2].
  • Enzyme-Labeled Probes: In biosensing, use enzymes or enzyme-labeled probes (like SiO₂-Ab₂) that can catalyze reactions, effectively increasing the resistance change or mass load upon target binding [1].

Q3: Our lab uses many hygroscopic chemicals. What are the best practices for handling and storage? While not specific to BPEs, general best practices for moisture-sensitive materials include:

  • Proper Storage: Store hygroscopic salts, certain polymers, and other sensitive materials in sealed containers with desiccants in a controlled environment.
  • Monitor Environment: Keep the laboratory humidity at a stable, low level where possible, using dehumidifiers or dry cabinets if necessary.
  • Standard Procedures: Establish and follow standard operating procedures (SOPs) for weighing and handling these materials to minimize exposure to ambient air.

Key Guidance Summary

  • The core of troubleshooting BPE systems lies in understanding and controlling solution conductivity, electrode surface properties, and the stability of the driving electric field [1].
  • Signal amplification often hinges on enhancing the Faradaic current at the sensing pole, which is directly communicated to the reporting pole via charge neutrality [2].
  • While "BPE moisture sensitivity" in the electronic MSL sense isn't a direct concern, meticulous management of moisture for hygroscopic lab reagents and materials is crucial for experimental reproducibility.

References

Clarifying "BPE" in a Research Context

Author: Smolecule Technical Support Team. Date: February 2026

The acronym "BPE" can refer to different compounds. The table below summarizes the substances found in the search results and the available temperature optimization data.

Compound Name (Abbreviation) Context / Reaction Type Key Findings on Temperature Effect
1,2-bis(4-pyridyl)ethylene (4,4'-BPE or Bpe) [1] [2] Co-crystal formation and material properties Temperature induces pedal motion and thermal expansion within the crystal lattice, changing its physical properties [1]. Heating can also lead to a striking enhancement in luminescence efficiency [2].
Benzyl Phenyl Ether (BPE) [3] Thermolysis (Pyrolysis) Reaction phase (liquid, vapor, supercritical) at 320°C significantly influences conversion rate and product selectivity [3].

Temperature Optimization and Experimental Design

For the two primary BPE compounds identified, the role of temperature is distinct.

For 1,2-bis(4-pyridyl)ethylene (Bpe) in Material Science

Temperature is a key variable for manipulating material properties rather than a parameter for a synthetic reaction yield.

  • Pedal Motion and Thermal Expansion: Variable-temperature single-crystal X-ray diffraction is the primary technique for observation. As temperature increases, the Bpe moiety undergoes dynamic "pedal motion," leading to conformational changes and significant thermal expansion within the co-crystal structure [1].
  • Enhancing Luminescence: For certain ionic co-crystals of Bpe, heating can improve optical performance. One study reported that increased temperature suppressed non-radiative decay pathways, resulting in a red-shifted emission and a dramatic enhancement in photoluminescence quantum yields [2].
For Benzyl Phenyl Ether (BPE) in Thermolysis Studies

For pyrolysis, the reaction phase at a high temperature (320°C) is the most critical factor to optimize [3].

  • Conversion and Selectivity by Phase: | Phase at 320°C | Conversion Rate | Toluene Selectivity | | :--- | :--- | :--- | | Liquid Methanol | ~90% | Information missing | | Vapor Methanol | ~60% | 0.15 | | Supercritical Methanol | ~20% | 0.57 |

    Data adapted from [3]. The phase behavior dictates the reaction mechanism and outcomes. Supercritical methanol, while giving lower conversion, acts as a hydrogen donor and sharply increases the selectivity for toluene [3].

Troubleshooting and Workflow

Given the diversity of "BPE" compounds, the first and most crucial troubleshooting step is to confirm the chemical identity. The workflow below outlines a general approach to diagnosing issues related to temperature.

Start Confirm Chemical Identity of 'BPE' A Is it 1,2-bis(4-pyridyl)ethylene? (Material Science) Start->A B Is it Benzyl Phenyl Ether? (Thermolysis/Pyrolysis) Start->B G Check for other meanings (e.g., PCR reagents, polymers) Start->G E Use Variable-Temperature X-ray Diffraction (SCXRD) A->E If yes C Characterize Phase Behavior at High Temperature B->C If yes D Verify reaction is in desired phase (e.g., supercritical) C->D F Analyze for temperature-induced pedal motion & structural changes E->F

Methodology and Best Practices

Here are detailed protocols for key experiments cited in the search results.

  • Protocol: Observing Pedal Motion in Bpe Co-crystals [1]

    • Synthesis: Prepare the ionic co-crystal by dissolving 1,2-bis(4-pyridyl)ethylene (Bpe) in methanol with a small amount of HCl. After stirring, add sodium tetraphenylborate (NaBPh4) and stir for several hours at room temperature. Filter and dry the resulting yellow crystals.
    • Data Collection: Select a suitable single crystal. Collect X-ray diffraction data on a diffractometer (e.g., Bruker SMART APEX-CCD) across a temperature range (e.g., 140 K to 320 K).
    • Analysis: Solve and refine the crystal structures at different temperatures. Analyze the changes in the HBpe+ cation's conformation, specifically the site occupancies of the disordered parts and the dihedral angles between pyridine rings, to identify and quantify the pedal motion.
  • Protocol: Optimizing Thermolysis of Benzyl Phenyl Ether by Phase [3]

    • Reaction Setup: Charge a reaction vessel with Benzyl Phenyl Ether and methanol solvent.
    • Phase Control: Bring the system to the target temperature of 320°C while carefully controlling pressure to maintain the desired phase state (liquid, vapor, or supercritical).
    • Analysis: After the reaction, analyze the products (e.g., via gas chromatography). Key products are toluene and phenol. Calculate conversion and selectivity based on the data to determine the optimal phase for your goal.

References

BPE analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common questions and issues you might encounter when developing methods using Biophysical Energies (BPEs):

  • Q1: My BPE treatment is not yielding significant healing results. What could be wrong? The efficacy of BPE is highly dependent on the correct selection of energy type and parameters. For example, a systematic review found that while Pulsed Electromagnetic Field (PEMF) and Low-Level Laser therapy (LLL) showed significant benefits for diabetic wound healing, the effect of Ultrasound (US) was not statistically significant [1]. You should consult the literature for proven parameter sets for your specific wound model and target outcome. The table in the next section provides a summary of effective parameters from animal studies.

  • Q2: How do I control for variability in wound response in my animal model? Using animal models, while essential, introduces variability. It is recommended to use genetically defined animal strains, such as db/db mice, which are a standard model for diabetic wound healing studies. Ensure your experimental and control groups are well-matched and of sufficient size. The systematic review by PMC highlights that a key advantage of animal studies is the ability to achieve greater homogeneity in experimental groups compared to human trials [1].

  • Q3: My experimental results are difficult to interpret due to complex cellular responses. What should I do? BPEs operate through multiple mechanisms. It is crucial to define clear, objective primary and secondary endpoints before starting your experiment. Common primary measures include healing rate (e.g., percentage of original wound size over time) and time for complete wound closure [1]. Incorporating secondary measures like histology for cell proliferation or vascularity can provide mechanistic insights, as seen in studies where PEMF showed higher proliferation and vascularity in treated groups [1].

Quantitative Data on BPE Efficacy

The following table summarizes key findings from a systematic review of animal and cell studies on BPEs for diabetic wound healing, providing a benchmark for your experimental development [1].

Biophysical Energy (BPE) Number of Studies Reviewed Key Outcome Measures Reported Efficacy in Animal Models
Pulsed Electromagnetic Field (PEMF) 5 Wound closure rate, Time to complete closure, Cell proliferation, Vascularity Accelerated closure by Day 7 (60±5% vs 78±6% in control); Higher cell proliferation and vascularity counts [1].
Low-Level Laser Therapy (LLL/Photo Energies) 66 Percentage of original wound size, Healing rate Demonstrated a significant clinical benefit compared to control or sham treatment [1].
Ultrasound (US) 3 Percentage of original wound size Effect did not reveal a significant benefit compared to control [1].
Extracorporeal Shockwave (ECSW) 4 Healing metrics for diabetic wounds Studies appraised, but specific efficacy results not detailed in abstract [1].
Electrical Stimulation (ES) 4 Healing metrics for diabetic wounds Studies appraised, but specific efficacy results not detailed in abstract [1].

� Experimental Workflow & Signaling Visualization

To aid in the design and documentation of your experiments, here are two diagrams created with Graphviz's DOT language. The first outlines a general experimental workflow, and the second depicts a key signaling pathway modulated by BPEs.

BPE Experimental Workflow

This diagram illustrates the logical flow of a BPE study, from animal model preparation to data analysis.

Dopaminergic Signaling Pathway

BPEs can influence cellular processes through specific signaling pathways. This diagram shows the dopaminergic synapse pathway, which is one example of a pathway that can be modulated to promote healing. For instance, Electrical Stimulation (ES) is a BPE modality that can affect neurotransmitter and growth factor release [2] [1].

References

BPE vs Bisphenol A endocrine activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hormonal Activity

The table below summarizes the available experimental data on the endocrine activity of BPE compared to BPA.

Bisphenol Type Estrogenic Potency (ERα) Estrogenic Potency (ERβ) Key Experimental Findings & Methodologies

| Bisphenol E (BPE) | Similar to or slightly less than BPA [1] | Similar to BPA [1] | • In vitro receptor binding assays: BPE showed agonistic activity for both ERα and ERβ, with a potency order of BPAF > BPB > BPZ > BPA, BPE, BPF > BPS > BPAP > BPP [1]. • Mechanism: Acts primarily through binding and activating Estrogen Receptors (ER), similar to other bisphenols [1]. | | Bisphenol A (BPA) | Reference compound | Reference compound | • In vitro and in vivo studies: BPA is a known endocrine disruptor with estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities [2]. • Mechanisms: BPA's action is complex, involving not only nuclear receptor binding but also membrane-mediated pathways, alteration of receptor expression, and disruption of cell signaling pathways [3] [4] [5]. |

Experimental Insights and Methodologies

  • In Vitro Cell-Based Assays: These experiments assess the ability of a chemical to activate or inhibit hormone receptors, such as estrogen receptors (ERα and ERβ), in cell lines engineered to report such activity.
  • Receptor Binding Assays: These measure how strongly a chemical binds to purified hormone receptors, indicating its potential to directly interfere with hormonal signaling.

Mechanisms of Endocrine Disruption

Bisphenols like BPA and its analogs primarily disrupt the endocrine system through interactions with nuclear receptors and related signaling pathways [1]. The flowchart below outlines the key mechanisms by which BPE, BPA, and other bisphenols exert their effects.

G cluster_nuclear Nuclear Receptor-Mediated Pathways cluster_other Other Key Mechanisms BisphenolExposure Bisphenol Exposure (BPA, BPE, etc.) NRBinding Direct Nuclear Receptor Binding BisphenolExposure->NRBinding AlteredExpression Alteration of Receptor Expression BisphenolExposure->AlteredExpression AffectingCofactors Affecting Co-regulator Proteins BisphenolExposure->AffectingCofactors MembranePathways Activation of Membrane Receptor Pathways BisphenolExposure->MembranePathways SignalModification Modification of Signal Transduction Pathways BisphenolExposure->SignalModification EpigeneticChanges Epigenetic Modifications (e.g., DNA Methylation) BisphenolExposure->EpigeneticChanges CrossTalk Cross-talk with Other Hormone Systems (e.g., AhR) BisphenolExposure->CrossTalk DownstreamEffects Downstream Effects NRBinding->DownstreamEffects AlteredExpression->DownstreamEffects AffectingCofactors->DownstreamEffects MembranePathways->DownstreamEffects SignalModification->DownstreamEffects EpigeneticChanges->DownstreamEffects CrossTalk->DownstreamEffects AdverseOutcomes Adverse Health Outcomes (Reproductive, Developmental, Metabolic) DownstreamEffects->AdverseOutcomes

The diagram shows that bisphenols can disrupt the endocrine system through multiple, interconnected mechanisms beyond simply binding to estrogen receptors [1]. The specific mechanisms and potency can vary between different bisphenols.

Research Context and Limitations

When interpreting this data, please keep the following points in mind:

  • Limited Specific Data on BPE: Much of the available research focuses on BPA and more common substitutes like BPS and BPF. BPE is often included in broader screens of multiple analogs, but dedicated, in-depth toxicological studies are less common [2] [1].
  • "Regrettable Substitution": The case of BPE and other BPA analogs is often cited as an example of "regrettable substitution," where a chemical of concern is replaced with structurally similar analogs that may have comparable toxicity [2].
  • Ongoing Regulatory Scrutiny: Due to growing evidence of the endocrine-disrupting potential of BPA and its analogs, regulatory bodies are taking action. For instance, the European Union has banned the use of BPA and other hazardous bisphenols in food contact materials from 2025 [6], and the UK's Food Standards Agency launched a consultation in 2025 on a proposed ban of BPA and related chemicals in food packaging [7].

References

Estrogenic Activity of Bisphenol E and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Bisphenol ERα Agonist ERβ Agonist Androgen Receptor (AR) Antagonist Relative Potency & Notes
Bisphenol E (BPE) Yes [1] Yes [1] Yes (in same group) [1] Induced ER-mediated activity; less potent than BPA in one yeast assay [2].
Bisphenol A (BPA) Yes [1] [3] Yes [1] [3] Yes [1] Benchmark chemical; induced ER-mediated activity [1].
Bisphenol S (BPS) Yes [1] Yes [1] No [1] Induced ER-mediated activity; common replacement for BPA [1] [4].
Bisphenol AF (BPAF) Yes [1] Yes [1] Yes [1] Induced ERα and/or ERβ activity; often more potent than BPA [1].
Bisphenol C (BPC) Yes [1] Yes [1] Yes [1] Induced ER-mediated activity [1].
Bisphenol B (BPB) Yes [1] Yes [1] Yes [1] Induced ER-mediated activity [1].
Bisphenol P (BPP) No [1] Antagonist [1] Information missing Selectively inhibited ERβ-mediated activity [1].
BPS-MPE Antagonist [1] No [1] Information missing Selectively inhibited ERα-mediated activity [1].

Detailed Experimental Data & Protocols

The data in the table above is derived from standardized, high-quality in vitro assays, which are detailed below.

  • Primary Assay for ER/AR Activity (2019 Study)

    • Objective: To directly compare the estrogenic and androgenic activities of 22 bisphenol analogs, including BPE, using consistent experimental conditions [1].
    • Methodology: A luciferase reporter gene assay was used. Cells (HepG2 human hepatocellular carcinoma cells) were transfected with plasmids expressing human ERα or ERβ, along with a reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene. Activation of the receptor by a bisphenol compound leads to the production of luciferase, which is then quantified by measuring luminescence. Similar assays were performed for the Androgen Receptor (AR) [1].
    • Key Finding for BPE: The study clearly classified BPE as one of the bisphenols that induced both ERα and ERβ-mediated activity. It was also included in the group that functioned as an AR antagonist [1].
  • Detection via a Tailored Yeast Bioassay (2023 Study)

    • Objective: To develop a highly sensitive and selective planar bioassay for detecting bisphenols in complex samples [2].
    • Methodology: The Arxula adeninivorans yeast bisphenol screen (A-YBS). This system uses genetically modified yeast cells with a bisphenol-targeted receptor. When a bisphenol binds to this receptor, it triggers the production of firefly luciferase, generating a bioluminescent signal that can be quantified [2].
    • Key Finding for BPE: The study determined the half-maximal effective concentration (EC50) for various bisphenols. The EC50 for BPE was found to be greater than 1 ng/band, indicating it was less potent in this specific assay than BPA (EC50 of 322 pg/band) and Bisphenol Z (EC50 of 267 pg/band) [2].
  • Multi-Parametric High-Throughput Analysis (2014 Study)

    • Objective: To use a high-throughput, multi-parametric microscopy-based platform to comprehensively investigate the effects of BPA and 18 analogs on ERα and ERβ [3].
    • Methodology: Engineered HeLa cell lines with integrated estrogen-responsive reporter arrays and tagged receptors (GFP-ERα and GFP-ERβ). This allows for single-cell analysis of multiple events in the ER signaling pathway, including receptor DNA binding, co-regulator recruitment, chromatin remodeling, and target gene transcription [3].
    • Key Finding for BPA Analogs: The study concluded that nearly all BPA analogs tested, which would include BPE, bound to ERα and/or ERβ. A notable finding was that many analogs showed a higher affinity for ERβ and often acted as antagonists on that receptor, while acting as mixed agonists/antagonists on ERα [3].

Molecular Pathway of Bisphenol Estrogenic Activity

The following diagram illustrates the general mechanism by which BPE and other bisphenols activate the genomic estrogen signaling pathway, based on the experimental models used in the cited research.

G BPE Bisphenol E (BPE) ER Estrogen Receptor (ERα/ERβ) BPE->ER  Binds to Dimer Receptor Dimerization & DNA Binding ER->Dimer  Conformational  Change ERE Estrogen Response Element (ERE) Dimer->ERE  Binds to Transcription Target Gene Transcription ERE->Transcription Luciferase Luciferase Reporter Expression Transcription->Luciferase  In Reporter Assays Response Measured Luminescent Response Luciferase->Response

Key Insights for Researchers

  • BPE is a Recognized ER Activator: The experimental evidence consistently classifies BPE as an estrogenic compound capable of activating both subtypes of the estrogen receptor, similar to BPA but with potentially different potency [1] [2] [3].
  • Beyond Estrogenicity: When selecting BPA alternatives, consider that a lack of strong estrogenic activity does not guarantee safety. Some bisphenols that are weak estrogens have been found to activate other nuclear receptors (like PPARγ), inhibit mitochondrial function, or cause neurotoxicity [5].
  • Assay Choice Matters: The sensitivity and results can vary depending on the assay. The tailored A-YBS bioassay was more sensitive for BPA than for BPE [2], while the reporter gene assay in HepG2 cells clearly identified BPE as an ER agonist [1]. High-content imaging provides deeper mechanistic insights but is more complex [3].

References

Comparative Toxicity of BPA and BPE

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint / Parameter Bisphenol A (BPA) Bisphenol E (BPE) Comparative Analysis
Estrogenic Activity (EC₅₀) 0.516 mg/L (2.26×10⁻⁶ M) [1] Active; specific EC₅₀ not provided in results [1] Both show notable estrogenic activity [1].
Anti-Androgenic Activity (EC₅₀) 1.06 mg/L (4.63×10⁻⁶ M) [1] Active; specific EC₅₀ not provided in results [1] Both show notable anti-androgenic activity [1].
Baseline Toxicity (IC₅₀) Provided in study; value not listed in results [1] Provided in study; value not listed in results [1] Tendency of comparable to more prominent effects for analogues vs. BPA [1].
Reproductive Toxicity (C. elegans) -- Significantly reduced egg production [2] BPE identified as one of several analogs with harmful effects [2].
Developmental Toxicity (C. elegans) -- Significantly increased lethality in embryonic/L1 stages [2] BPE identified as one of the most potent analogs for this endpoint [2].

Detailed Experimental Data and Methodologies

The data in the summary table is primarily drawn from standardized in vitro bioassays, which are crucial for initial chemical hazard assessment.

  • Endocrine Activity Assays: The estrogenic and anti-androgenic activities were determined using Yeast-based Reporter Gene Assays (Yeast Estrogen Screen and Yeast Anti-Estrogen Screen) [1]. These assays use recombinant yeast strains engineered to express the human estrogen receptor alpha (hERα) and a reporter gene. When an estrogenic chemical binds to the receptor, it activates the expression of the reporter gene, producing a measurable signal. The potency of a compound is expressed as the half-maximal effective concentration (EC₅₀) [1].
  • Baseline Toxicity Assay: The non-specific cytotoxicity, or the minimal toxicity of a chemical to any living organism, was assessed using the Microtox assay with the luminescent bacterium Aliivibrio fischeri. This test measures the reduction in bacterial luminescence after exposure to a chemical, providing the half-maximal inhibitory concentration (IC₅₀) [1].
  • In Vivo Toxicity Screening: The data on developmental and reproductive toxicity comes from a study using the nematode Caenorhabditis elegans [2]. This model organism is widely used in toxicology for high-throughput screening. Key endpoints measured included:
    • Lethality: The death of embryonic and first-stage larval animals.
    • Development: The failure to reach adulthood after exposure.
    • Reproduction: The total number of eggs produced per worm.
    • Longevity: The reduction in adult lifespan [2].

Mechanisms of Action and Testing Strategy

The following diagram outlines the conceptual workflow for evaluating bisphenol toxicity, from exposure to adverse outcomes, based on the methodologies in these studies.

BisphenolToxWorkflow Exposure Exposure CellularEffects CellularEffects Exposure->CellularEffects Cellular Uptake ExperimentalAssays ExperimentalAssays Exposure->ExperimentalAssays  Detection in  Body Fluids PathwayActivation PathwayActivation CellularEffects->PathwayActivation  Molecular Interaction CellularEffects->ExperimentalAssays  Viability & Cytotoxicity  (MTT/CFDA-AM Assays) AdverseOutcomes AdverseOutcomes PathwayActivation->AdverseOutcomes  Disrupted Physiology PathwayActivation->ExperimentalAssays  Receptor Activity  (Yeast Reporter Assays) AdverseOutcomes->ExperimentalAssays  Development & Reproduction  (C. elegans Model)

The diagram illustrates the key events investigated in these studies. Bisphenols like BPA and BPE enter cells and can disrupt hormone signaling by binding to and activating nuclear receptors like the Estrogen Receptor (ER) or antagonizing the Androgen Receptor (AR) [3] [1]. This receptor activation or inhibition alters gene expression and cellular function, which can lead to adverse outcomes such as reproductive toxicity and developmental defects [2] [1].

Key Insights for Professionals

  • Regrettable Substitution: The data reinforces the concept of "regrettable substitution," where a regulated chemical is replaced with structurally similar analogs that have comparable or worse hazard profiles [1]. BPE falls into this category.
  • Potency Concerns: While BPE's potency is similar to BPA's in some assays, its significant effects on embryonic lethality and development in C. elegans suggest it may pose serious risks [2].
  • Research Gaps: Most available data is from in vitro studies or invertebrate models. There remains a significant need for systematic research in mammalian models and broader investigations into other toxicological endpoints, such as potential impacts on neurodevelopment or the immune system [3] [1].

References

Experimental Findings on Anti-Androgenic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive laboratory studies that screened multiple bisphenol analogs for androgen receptor (AR) antagonism did not report BPE as a hit. The table below summarizes the key findings from these studies.

Bisphenol Analog Experimentally Validated Anti-Androgenic Activity Key Findings
Bisphenol A (BPA) Confirmed AR antagonist; inhibits AR N/C interaction, enhances AR co-repressor interactions [1]
Bisphenol AF (BPAF) Confirmed AR antagonist [2] [3]
Bisphenol B (BPB) Confirmed AR antagonist [2] [3]
Bisphenol C (BPC) Confirmed AR antagonist [2]
Bisphenol E (BPE) Not Reported Not listed among the BPs that were AR antagonists [2]
Bisphenol F (BPF) Confirmed Exhibited anti-androgenic activity in fish model [3]
Bisphenol S (BPS) Confirmed Exhibited anti-androgenic activity in fish model [3]
Bisphenol Z (BPZ) Confirmed AR antagonist [2]

Experimental Protocols for Assessing Anti-Androgenic Activity

The findings in the table are based on standardized in vitro methods designed to directly measure a compound's interaction with and disruption of the Androgen Receptor signaling pathway.

  • In Vitro Reporter Gene Assays: This is a common method for identifying AR antagonists [2] [3]. Cells (such as MDA-kb2 or COS-7) are engineered to contain an Androgen Response Element (ARE) linked to a reporter gene, typically luciferase. The test compound is introduced both with and without a known AR agonist (like testosterone or R1881). If the compound is an AR antagonist, it will bind to the receptor and inhibit the agonist-induced luciferase activity, which is measured as a decrease in luminescence [2] [3].
  • Molecular Modeling Analysis: This in silico method is used to complement experimental data. It involves computer-simulated docking studies to analyze the binding ability and potential interactions between the bisphenol analog and the ligand-binding domain of the human or fish Androgen Receptor. This helps predict a compound's potential to act as an antagonist [2] [3].
  • Mammalian Two-Hybrid Assays: Used to elucidate the specific mechanism of anti-androgenic action, this assay can investigate whether a compound (like BPA) disrupts the N/C interaction of the AR or modulates the recruitment of co-regulators (such as co-repressors SMRT and NCoR), which are crucial for AR's transcriptional activity [1].

The following diagram illustrates the workflow for the primary experimental method used to validate anti-androgenic activity.

Start Start: Test Compound Step1 Cell Preparation (Luciferase Reporter Assay) Start->Step1 Step2 Co-treatment with Test Compound + AR Agonist Step1->Step2 Step3 Incubation Period Step2->Step3 Step4 Luciferase Activity Measurement Step3->Step4 Decision Significant Reduction in Luminescence? Step4->Decision Result1 Yes: Confirmed Anti-Androgenic Activity Decision->Result1 Yes Result2 No: No Anti-Androgenic Activity Detected Decision->Result2 No

What the Evidence Suggests About BPE

While BPE does not appear to be anti-androgenic, it is biologically active. Research consistently identifies it as an estrogen receptor (ER) agonist [2] [4]. In some assays, BPE has been noted as one of the more potent BPA analogues in stimulating the proliferation of MCF7 cells (a standard test for estrogenicity), even though it is a weak binder to the ER [4]. This suggests its estrogenic effects may be mediated through pathways alternative to classical ER binding.

References

Comparative Toxicity of BPA and Its Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Endpoint / Assay BPA BPF BPAF BPE Key Findings & Experimental Context
Estrogenic Activity (in vitro) Active Active More potent than BPA [1] [2] Active; potent in cell proliferation [2] BPAF is consistently one of the most potent analogues. BPE was highly potent in stimulating MCF7 cell proliferation [2].
Anti-Androgenic Activity (in vitro) Active Active [1] Active [1] Information missing The majority of analogues show anti-androgenic activity comparable to BPA [1].
Developmental Toxicity (in vivo) Causes malformations Causes malformations [2] Causes malformations; disrupts steroidogenesis [2] [3] Causes pericardial edema, otic deformities [2] [3] Studied in zebrafish embryos/larvae. All analogues caused morphological malformations [2] [3].
Acute Toxicity (Zebrafish LC50) 11.69 mg/L [3] 24.50 mg/L [3] 1.16 mg/L [3] 13.61 mg/L [3] 96-hour exposure. Lower LC50 = Higher toxicity. BPAF was the most acutely toxic, while BPF was the least [3].
Uterotrophic Response (in vivo) Positive Positive [2] Positive [2] Information missing Assay on uterine growth in rodents. All tested analogues, including BPF and BPAF, showed estrogenic effects [2].
Toxicity to Human Erythrocytes Damages membrane & proteins [4] Similar or stronger than BPA [4] Stronger than BPA [4] Information missing In vitro study on human red blood cells. BPAF demonstrated the highest toxicity among the tested bisphenols [4].

Details of Key Experimental Protocols

The data in the table above is derived from standardized and widely recognized toxicological tests. Here are the typical methodologies for the key experiments cited.

Yeast-Based Reporter Gene Assay for Endocrine Activity [1]

This in vitro test assesses a chemical's ability to interact with and activate hormonal receptors.

  • Principle: A gene for a reporter protein (e.g., LacZ, which metabolizes a substrate to cause a color change) is placed under the control of a hormone-responsive element in yeast cells engineered to express human estrogen or androgen receptors.
  • Procedure:
    • Yeast cells are exposed to a range of concentrations of the test chemical (e.g., BPA, BPF, BPAF).
    • If the chemical acts as an agonist and binds the receptor, it triggers the expression of the reporter gene.
    • The enzymatic activity of the reporter is measured spectrophotometrically.
    • The effective concentration (e.g., EC50) that induces 50% of the maximum response is calculated and used to compare potency.
Zebrafish Embryo Acute Toxicity Test [3]

Zebrafish embryos are a versatile model for studying the developmental and acute toxicity of chemicals.

  • Embryo Collection: Healthy, fertilized zebrafish eggs are selected and placed in multi-well plates.
  • Chemical Exposure: Embryos are exposed to various concentrations of the test bisphenols dissolved in the water. A control group is exposed to the solvent alone.
  • Observation & Endpoints: Embryos are monitored for 96 hours. Key endpoints recorded include:
    • Lethality: The number of dead embryos at 24, 48, 72, and 96 hours is recorded to calculate the LC50.
    • Developal Toxicity: Sublethal effects like pericardial edema, yolk sac edema, spinal curvature, and hatching rate are scored.
    • Behavioral Effects: Spontaneous movement and heart rate can be quantified.
Uterotrophic Assay [2]

This is a classic in vivo assay to identify estrogenic chemicals.

  • Animal Model: Juvenile or ovariectomized female rats or mice are used to eliminate the influence of endogenous hormones.
  • Dosing: Test chemicals are administered daily via oral gavage or subcutaneous injection for 3-5 days.
  • Termination and Analysis: Animals are euthanized, and the uteri are dissected and weighed. A statistically significant increase in uterine weight in the treated group compared to the control group is a positive indicator of estrogenic activity.

Estrogenic Signaling Pathway

The following diagram illustrates the established mechanism by which bisphenols like BPA and its analogues exert estrogenic effects, primarily through binding to the Estrogen Receptor (ER). This pathway underpins many of the toxicological outcomes observed.

G Bisphenol Bisphenol (BPA/BPF/BPAF/etc.) ER Estrogen Receptor (ERα/ERβ) Bisphenol->ER Binding Dimerization Receptor Dimerization & Nuclear Translocation ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Transcription Transcription Activation ERE->Transcription Effects Biological Effects Transcription->Effects Altered Gene Expression A Effects->A e.g., Altered Hormone Levels B Effects->B e.g., Developmental Defects C Effects->C e.g., Cell Proliferation

Interpretation of Key Findings

  • BPAF is a High-Potency Substitute: Across multiple studies, BPAF consistently emerges as more potent than BPA in its estrogenic activity [1] [2], acute toxicity in zebrafish [3], and toxic effects on human cells [4]. Its use as a substitute is particularly concerning.
  • BPF and BPE Are Not Safer Alternatives: While sometimes less potent in certain assays, BPF and BPE still demonstrate clear endocrine-disrupting and toxic effects. Their presence in the environment and human bodies means their use perpetuates the problem of bisphenol exposure [3].
  • "BPA-Free" Does Not Mean Safe: The collective evidence strongly suggests that the common industrial practice of replacing BPA with structurally similar analogues represents a "regrettable substitution," as these chemicals are often not adequately tested for safety before being marketed [1] [5].

References

BPE thermal stability vs other bisphenols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Bisphenols

The table below summarizes key experimental findings from the recent literature regarding BPA, BPS, and some alternatives.

Bisphenol Type Comparative Property Experimental Data / Findings Experimental Context
BPA vs. BPS Percutaneous Absorption Permeability coefficient (Kp) for BPS: 0.003 cm/h (at ~7.7 μg/cm²). For BPA: 0.033 cm/h (at similar dose). [1] In vitro study using reconstructed human epidermis. [1]
BPA vs. BPS Metabolism (Biotransformation) Free (unmetabolized) BPS in urine: 6.9 ± 2.8%. Free BPA in urine: 2.7 ± 1.9%. [1] Controlled human trial after handling thermal receipts. [1]
BPA Degradation by Heat-Activated Peroxodisulfate Pseudo-first-order rate constants (k_obs) increased with temperature (50–65 °C), PDS dosage, and pH (4.0–10.0). [2] Laboratory system for water treatment. 15 transformation products identified. [2]
BPS vs. PF201 vs. D-8 Dermal Penetration BPS showed cutaneous absorption (confirmed by urinary concentration in cashiers). PF201: no skin penetration. D-8: able to pass through the skin. [3] Review of monitoring and in vitro studies on thermal paper developers. [3]

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table, which you can use as a reference for designing stability tests.

  • 1. Protocol for In Vitro Skin Permeation Test [1]

    • Skin Model: Reconstructed human epidermis (EpiDerm EPI-212).
    • Application: Test compounds (BPA and BPS) were applied in water at two environmentally relevant doses (1.5 and 7.7 μg/cm²) for 25 hours.
    • Measurement: The permeability coefficient (Kp) was calculated by monitoring the absorption of the compounds across the epidermis over time.
  • 2. Protocol for Thermal Degradation via Advanced Oxidation [2]

    • System Setup: Batch reactions were conducted in a controlled temperature water bath.
    • Reaction Conditions: 50 mL solution containing BPA (40 μM) and peroxodisulfate (PDS, 1 mM) in a phosphate buffer (pH 7.0), maintained at 60 ± 0.5 °C.
    • Analysis: Samples were taken at intervals, quenched with sodium sulfite, and analyzed via High-Performance Liquid Chromatography (HPLC) to determine BPA concentration and degradation kinetics.

Experimental Workflow for Thermal Degradation

The following diagram illustrates the logical workflow for a heat-activated degradation experiment, based on the protocol used in one of the studies [2]. This can serve as a template for designing your own stability tests.

Start Prepare Reaction Solution A Add Oxidant (e.g., PDS) Start->A B Adjust pH and Temperature A->B C Initiate Reaction in Heated Bath B->C D Withdraw Samples at Time Intervals C->D E Quench Reaction D->E F Analyze Sample via HPLC E->F End Determine Degradation Kinetics F->End

Interpretation of Available Data and Next Steps

It's important to interpret the available data within its correct context:

  • The "thermal" data for BPA [2] relates to its degradation in a high-temperature water treatment process, not its inherent stability as a material.
  • The data on BPS absorption [1] [3] comes from studies on dermal exposure from thermal paper, which, while related to heat-sensitive applications, does not directly measure thermal decomposition.

To find the specific information you need on BPE's thermal stability, I suggest you:

  • Refine your search terms in scientific databases using queries like "Bisphenol E thermal decomposition" or "BPE thermogravimetric analysis".
  • Consult specialized databases focused on material safety data sheets (MSDS) or chemical properties for baseline thermal stability information.

References

Quantitative Antioxidant Data of Bee Pollen Extracts (BPE)

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative findings from different BPE studies, highlighting the variability based on botanical and geographical origin.

Bee Pollen Sample Origin Total Polyphenols (mg GAE/g) Total Flavonoids (mg QE/g) Antioxidant Activity (FRAP: mg Fe²⁺/g; ORAC: μmol TE/g) Antimicrobial Activity (MIC) Cellular Anti-inflammatory Effects

| Tuscany, Italy (Polyfloral) [1] | 20.2 ± 1.5 (fw) | 9.22 ± 0.64 (fw) | FRAP: 38.6 ± 4.5 (fw) ORAC: 433.77 ± 18.95 (fw) | Bacillus subtilis & Pseudomonas stutzeri: MIC = 10 mg/mL [1] | ↓ IL-8 gene expression ↓ COX-2 gene/protein ↓ NF-κB phosphorylation in A549 lung cells [1] | | Romania (Sample P1) [2] | 27.70 ± 1.33 | 7.10 ± 0.11 | TEAC: 0.31 ± 0.01 mM Trolox/g | Inhibited clinical isolates of S. aureus, E. coli, K. pneumoniae, P. aeruginosa [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] | | Romania (Sample P2) [2] | 25.83 ± 1.33 | 7.37 ± 0.15 | TEAC: 0.31 ± 0.01 mM Trolox/g | Similar broad-spectrum antimicrobial activity [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] | | Romania (Sample P4) [2] | 26.77 ± 0.67 | 6.97 ± 0.15 | TEAC: 0.30 ± 0.01 mM Trolox/g | Similar broad-spectrum antimicrobial activity [2] | Induced cytotoxic activity against a tumoral cell line (Hep-2) [2] |

Experimental Protocols for Key Assays

For your guide to be reproducible, here are the core methodologies used to generate the data above.

  • Total Polyphenol Content (TPC) by Folin-Ciocalteu Method [1] [3]

    • Reaction Mix: Combine 100 µL of BPE with 500 µL of 0.2 N Folin-Ciocalteu reagent. Incubate in the dark for 5 minutes.
    • Basification: Add 400 µL of 0.7 M sodium carbonate (Na₂CO₃) to the mixture.
    • Incubation & Measurement: Incubate for 2 hours in the dark at room temperature. Measure absorbance at 760 nm.
    • Calculation: Express results as mg of Gallic Acid Equivalents (GAE) per gram of fresh or dry weight sample, using a gallic acid standard curve.
  • Total Flavonoid Content (TFC) by Aluminum Chloride Method [1]

    • Reaction Sequence: Mix 100 µL of BPE with 400 µL of H₂O and 30 µL of 5% sodium nitrite (NaNO₂). Wait 5 minutes.
    • Addition: Add 30 µL of 10% aluminum chloride (AlCl₃). Incubate for 6 minutes.
    • Stopping Reaction: Add 200 µL of 1 M sodium hydroxide (NaOH) and 240 µL of H₂O.
    • Measurement: Incubate for 30 minutes, then measure absorbance at 430 nm. Express results as mg of Quercetin Equivalents (QE) per gram of sample.
  • Ferric Reducing Antioxidant Power (FRAP) Assay [1]

    • Principle: Measures the reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) by antioxidants in an acidic medium, forming a colored complex.
    • Procedure: The BPE is mixed with the FRAP reagent (contains TPTZ), and the formation of the blue Fe²⁺-TPTZ complex is monitored.
    • Calculation: Results are quantified against an iron sulfate standard curve and expressed as mg Fe²⁺ per gram of sample [1].
  • Oxygen Radical Absorbance Capacity (ORAC) Assay [1]

    • Principle: Measures the ability of antioxidants to inhibit peroxyl-radical induced oxidation by neutralizing free radicals, thus protecting a fluorescent probe.
    • Procedure: The fluorescence decay of the probe (e.g., fluorescein) is measured over time in the presence of an oxidant (e.g., AAPH).
    • Calculation: The area under the fluorescence decay curve is compared to a Trolox standard, and results are expressed as μmol Trolox Equivalents (TE) per gram of sample [1].
  • Antimicrobial Activity by Microdilution Assay [1] [2]

    • Preparation: Prepare serial dilutions of BPE in a suitable broth (e.g., Mueller-Hinton).
    • Inoculation: Inoculate wells with a standardized suspension of the test microorganism.
    • Incubation & Reading: Incubate plates at 37°C for 24 hours. The Minimum Inhibitory Concentration (MIC) is identified as the lowest concentration of BPE that completely prevents visible growth.

Signaling Pathways in Antioxidant and Anti-inflammatory Activity

BPE's activity in cellular models involves modulation of key signaling pathways. The following diagrams illustrate the primary mechanisms identified in the research.

NRF2-KEAP1 Antioxidant Pathway

This pathway is crucial for the cellular defense against oxidative stress. BPE has been shown to activate this pathway in rat intestinal models and human endothelial cells [4] [3].

G BPE Bee Pollen Extract (BPE) NRF2_Release NRF2 dissociates from KEAP1 and translocates to nucleus BPE->NRF2_Release Induces KEAP1_NRF2 KEAP1 sequesters NRF2 in cytoplasm KEAP1_NRF2->NRF2_Release ARE NRF2 binds to Antioxidant Response Element (ARE) NRF2_Release->ARE AntioxidantGenes Activation of Antioxidant/ Detoxifying Genes ARE->AntioxidantGenes Enzymes HO-1, NQO1, SOD, CAT AntioxidantGenes->Enzymes Expression of

NF-κB Anti-inflammatory Pathway

In human lung cells (A549), BPE demonstrated anti-inflammatory effects by suppressing the NF-κB pathway, which is activated by inflammatory signals like TNF-α [1].

G TNF TNF-α Inflammatory Signal NFkB_Active IκB degradation NF-κB phosphorylation & activation TNF->NFkB_Active NFkB_Inactive NF-κB inactive in cytoplasm (bound to IκB) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB translocates to nucleus NFkB_Active->NFkB_Nucleus ProInflamGenes Transcription of Pro-inflammatory Genes NFkB_Nucleus->ProInflamGenes cytokines IL-8, COX-2 ProInflamGenes->cytokines BPE Bee Pollen Extract (BPE) BPE->NFkB_Active Inhibits

Key Takeaways for Researchers

  • Botanical Origin is Crucial: The polyphenol and flavonoid content, which directly influences antioxidant power, varies significantly with the plant sources and geographical region of the bee pollen [1] [2].
  • Mechanism of Action: BPE offers a multi-faceted biological profile. It acts not only as a direct antioxidant but also modulates cellular signaling pathways (NRF2, NF-κB) to upregulate endogenous defenses and suppress inflammation [1] [4] [3].
  • Beyond Antioxidants: The biological value of BPE extends to confirmed antimicrobial [1] [2] and anti-inflammatory [1] activities, making it a compelling subject for developing therapeutic adjuvants, particularly for respiratory and gut health.

References

BPE receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

BPE Binding Affinity at a Glance

The table below summarizes the quantitative binding affinity data for BPE at various human nuclear receptors, based on competitive receptor-binding assays. A lower Ki value indicates a stronger binding affinity.

Receptor Ki Value (nM) Relative Binding Affinity vs. BPA Functional Activity
ERRγ (Estrogen-Related Receptor γ) 1.65 [1] ~2x weaker than BPA Binds but may not activate genomic signaling; can induce non-genomic effects like Ca²⁺ mobilization and ROS production [2] [1] [3].
ERα (Estrogen Receptor α) 3,590 [1] ~1.5x weaker than BPA Shows ERα agonistic activity [3].
ERβ (Estrogen Receptor β) 1,410 [1] ~1.4x weaker than BPA Shows ERβ agonistic activity [3].
CAR (Constitutive Androstane Receptor) > 100,000 [1] Significantly weaker than BPA Antagonist activity [1].
Other Receptors (e.g., AR, PR, GR, others) > 100,000 [1] No significant binding Not applicable.

Key Experimental Details

The primary data in the table above comes from a comprehensive study that used competitive receptor-binding assays [1]. Here is a summary of the core methodology:

  • Protein Preparation: The study used the Ligand-Binding Domains (LBDs) of human nuclear receptors, produced in E. coli and purified.
  • Binding Assay Protocol: The assays involved incubating the NR-LBDs with a known, tritium-labeled reference ligand (tracer) in the presence of increasing concentrations of BPE or other bisphenols.
  • Measurement and Analysis: The ability of BPE to displace the tracer was measured. The concentration that displaced 50% of the tracer was used to calculate the inhibition constant (Ki value), which quantifies binding affinity.

BPE's Functional Activity & Signaling Pathways

Binding affinity is only one part of the story. Research indicates that BPE can also activate cellular signaling pathways, particularly through the membrane-bound G Protein-Coupled Estrogen Receptor (GPER).

The diagram below illustrates the key signaling pathways and cellular effects that studies have linked to BPE exposure, particularly through GPER activation.

BPE BPE GPER GPER BPE->GPER Rapid Signaling Rapid Signaling GPER->Rapid Signaling Transcription Factors Transcription Factors GPER->Transcription Factors Ca²⁺ Mobilization Ca²⁺ Mobilization Rapid Signaling->Ca²⁺ Mobilization ROS Production ROS Production Rapid Signaling->ROS Production Altered Gene Expression Altered Gene Expression Transcription Factors->Altered Gene Expression Cytotoxicity Cytotoxicity Ca²⁺ Mobilization->Cytotoxicity ROS Production->Cytotoxicity Long-term Effects Long-term Effects Altered Gene Expression->Long-term Effects

The evidence suggests that BPE is not a safe, inert substitute for BPA. It retains significant binding and functional activity at key hormonal and orphan receptors and can induce cytotoxic effects.

References

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XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,1-Bis(4-hydroxyphenyl)ethane

Dates

Last modified: 08-15-2023

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